Lamivudine-galactose
Description
Properties
Molecular Formula |
C14H21N3O8S |
|---|---|
Molecular Weight |
391.395 |
SMILES |
O=C1N=C(N)C=CN1[C@@H]2CS[C@H](COC[C@@H]3[C@H](O)[C@H](O)[C@@H](O)[C@@H](O)O3)O2 |
Appearance |
Solid powder |
Synonyms |
Lamivudine-galactose; 4-amino-1-((2R,5S)-2-((((2R,3R,4S,5R,6S)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)methyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide: The Rationale for Galactose Conjugation of Lamivudine for Liver Targeting
Abstract
Lamivudine, a cornerstone in the treatment of chronic Hepatitis B Virus (HBV) infection, faces significant challenges, including modest efficacy, the emergence of drug resistance, and systemic side effects.[1][2][3] A primary reason for its limited potency is the inefficient phosphorylation to its active triphosphate form within hepatocytes, the primary site of HBV replication.[1][4] This guide elucidates the compelling rationale for a targeted drug delivery strategy: the conjugation of Lamivudine with galactose. By leveraging the high-affinity interaction between galactose and the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on hepatocytes, this prodrug approach aims to dramatically increase the intracellular concentration of Lamivudine specifically in the liver.[5][6] This targeted delivery is hypothesized to enhance therapeutic efficacy, reduce the required systemic dose, minimize off-target toxicity, and potentially overcome certain mechanisms of drug resistance. This document provides a comprehensive overview of the underlying biological mechanisms, synthetic strategies, and preclinical evaluation workflows that validate this innovative approach to antiviral therapy.
The Therapeutic Challenge: Limitations of Conventional Lamivudine Therapy
Lamivudine is a synthetic nucleoside analogue of cytidine that acts as a potent reverse transcriptase inhibitor against both HIV and HBV.[7] Its mechanism of action is contingent upon its intracellular phosphorylation to the active metabolite, lamivudine triphosphate (LMV-TP).[8] LMV-TP then competes with natural deoxycytidine triphosphate for incorporation into viral DNA by the HBV polymerase, leading to chain termination and the inhibition of viral replication.[8]
Despite its widespread use, the clinical utility of Lamivudine in chronic HBV is hampered by several factors:
-
Inefficient Hepatocellular Phosphorylation: L-nucleoside analogs like Lamivudine are poor substrates for the human deoxycytidine kinase, the enzyme responsible for the initial and rate-limiting phosphorylation step.[1] This results in suboptimal concentrations of the active LMV-TP within hepatocytes, leading to modest antiviral efficacy.[1][4]
-
Drug Resistance: Prolonged monotherapy with Lamivudine frequently leads to the selection of drug-resistant HBV variants, most notably mutations in the tyrosine-methionine-aspartate-aspartate (YMDD) motif of the viral polymerase.[3][9]
-
Systemic Distribution and Side Effects: As a systemically administered drug, Lamivudine distributes throughout the body. This non-specific distribution necessitates higher doses to achieve a therapeutic concentration in the liver, thereby increasing the risk of extra-hepatic side effects and contributing to a higher pill burden for the patient.
-
Variable Clinical Outcomes: The natural history of chronic HBV is highly variable, and while Lamivudine can reduce hepatic inflammation and fibrosis, its overall success rate in achieving sustained virological response is limited.[3][9][10]
These limitations underscore the critical need for a strategy that can concentrate Lamivudine at its site of action, thereby maximizing its therapeutic index.
The Biological Target: The Asialoglycoprotein Receptor (ASGPR)
The foundation of this targeted strategy lies in exploiting a unique feature of hepatocytes: the asialoglycoprotein receptor (ASGPR), also known as the Ashwell-Morell receptor.[11]
-
Hepatocyte Specificity: The ASGPR is a C-type lectin receptor that is densely expressed on the sinusoidal surface of mammalian hepatocytes, with minimal to no expression in other cell types.[6][12] This remarkable specificity makes it an ideal "docking station" for liver-targeted therapeutics.
-
High-Affinity Ligand Binding: ASGPR functions to clear desialylated glycoproteins from circulation by specifically recognizing and binding terminal, non-reducing galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.[11][12]
-
Rapid Internalization: Upon ligand binding, the ASGPR-ligand complex is rapidly internalized into the cell via clathrin-mediated endocytosis.[11][13] The complex traffics to an endosome where the acidic environment facilitates the dissociation of the ligand from the receptor. The receptor then recycles back to the cell surface, ready to bind new ligands, while the ligand is transported to the lysosome for degradation or, in the case of a drug conjugate, release into the cytoplasm.[13]
This efficient and highly specific uptake mechanism provides a powerful biological pathway to shuttle therapeutic cargo directly into hepatocytes.
The "Trojan Horse" Strategy: Rationale for Galactose Conjugation
By covalently attaching a galactose moiety to Lamivudine, the drug is transformed into a prodrug that mimics a natural ligand for the ASGPR. This galactosylated conjugate can hijack the ASGPR-mediated endocytosis pathway to gain entry into hepatocytes.
The core rationale is built on several key advantages:
-
Enhanced Hepatocyte-Specific Delivery: The galactose "homing device" directs the Lamivudine conjugate preferentially to the liver, significantly increasing its concentration at the site of HBV replication while minimizing exposure to non-target organs.
-
Increased Intracellular Drug Concentration: By utilizing an active transport mechanism (endocytosis) rather than relying on passive diffusion, the conjugate can achieve much higher intracellular concentrations than the parent drug alone. This is critical for overcoming the inefficient phosphorylation bottleneck.
-
Improved Therapeutic Efficacy: A higher intracellular pool of Lamivudine is expected to drive the phosphorylation equilibrium towards the formation of the active LMV-TP, leading to more potent inhibition of HBV polymerase and a greater reduction in viral load.
-
Reduced Systemic Toxicity and Dose: Concentrating the drug in the liver allows for a potential reduction in the total administered dose, which can decrease the incidence and severity of systemic side effects and improve patient adherence.
The logical relationship between the components of this strategy is illustrated below.
Caption: ASGPR-mediated uptake of a Galactose-Lamivudine conjugate.
Synthetic and Preclinical Validation Workflow
The translation of this concept from theory to practice involves a structured workflow encompassing chemical synthesis, purification, and rigorous preclinical evaluation.
4.1. General Synthetic Strategy
The synthesis of a galactose-Lamivudine conjugate requires the formation of a stable, yet cleavable (within the hepatocyte), linker between the galactose moiety and the Lamivudine molecule. A common approach involves targeting the 5'-hydroxyl group of Lamivudine.
Conceptual Experimental Protocol: Synthesis and Purification
-
Protection of Galactose: The hydroxyl groups of D-galactose are first protected (e.g., via acetylation) to ensure regioselective reaction at the anomeric carbon. This results in a derivative like peracetylated galactopyranose.
-
Activation and Linker Attachment: The protected galactose is activated (e.g., converted to a glycosyl bromide) and reacted with a bifunctional linker.
-
Conjugation to Lamivudine: The 5'-hydroxyl group of Lamivudine is reacted with the galactose-linker intermediate. This step often requires a coupling agent to facilitate the formation of an ester or ether bond.
-
Deprotection: The protecting groups (e.g., acetyl groups) on the galactose moiety are removed under mild conditions (e.g., using sodium methoxide in methanol) to expose the free hydroxyl groups essential for ASGPR recognition.
-
Purification and Characterization: The final conjugate is purified from reactants and byproducts using techniques such as High-Performance Liquid Chromatography (HPLC). The structure and purity of the final product are then rigorously confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: General workflow for the synthesis of Galactose-Lamivudine.
4.2. Preclinical Evaluation
A multi-tiered approach is essential to validate the efficacy and specificity of the galactosylated conjugate.
Experimental Protocols: In Vitro Evaluation
-
Cellular Uptake Studies:
-
Seed HepG2 cells (a human hepatoma cell line known to express high levels of ASGPR) in 24-well plates.[14][15]
-
Incubate the cells with equimolar concentrations of Lamivudine and the Galactose-Lamivudine conjugate for various time points (e.g., 0.5, 1, 2, 4 hours).
-
After incubation, wash the cells thoroughly with ice-cold PBS to remove extracellular drug.
-
Lyse the cells and quantify the intracellular drug concentration using a validated LC-MS/MS method.
-
Expected Outcome: Significantly higher intracellular concentration of the drug in cells treated with the conjugate compared to the parent drug.
-
-
ASGPR-Mediated Uptake Confirmation (Competition Assay):
-
Pre-incubate HepG2 cells with a large excess (e.g., 100-fold molar excess) of a known ASGPR ligand, such as free D-galactose or asialofetuin, for 30 minutes.
-
Add the Galactose-Lamivudine conjugate to the pre-incubated cells and continue incubation for a fixed time (e.g., 2 hours).
-
As a control, incubate another set of cells with the conjugate alone.
-
Quantify the intracellular drug concentration as described above.
-
Expected Outcome: The uptake of the conjugate will be significantly inhibited in the presence of the competitor ligand, confirming that entry is mediated by the ASGPR.
-
-
Antiviral Efficacy Assay:
-
Use an HBV-producing cell line (e.g., HepG2.2.15).
-
Treat the cells with serial dilutions of Lamivudine and the Galactose-Lamivudine conjugate.
-
After a set period (e.g., 72 hours), collect the cell culture supernatant.
-
Quantify the amount of secreted HBV DNA using quantitative PCR (qPCR).
-
Calculate the half-maximal inhibitory concentration (IC50) for both compounds.
-
Expected Outcome: The conjugate will exhibit a lower IC50 value compared to Lamivudine, indicating enhanced antiviral potency.
-
Data Presentation: Expected In Vitro Results
| Compound | Cellular Uptake (pmol/mg protein @ 2h) | Uptake with Galactose Competition (% of Control) | Antiviral IC50 (nM) |
| Lamivudine | 15 ± 3 | 98% ± 5% | 150 ± 25 |
| Gal-Lamivudine | 250 ± 30 | 15% ± 4% | 25 ± 8 |
Experimental Protocols: In Vivo Evaluation
-
Pharmacokinetics and Biodistribution Study:
-
Administer equivalent doses of Lamivudine and the Galactose-Lamivudine conjugate to rodents (e.g., Sprague-Dawley rats) via intravenous injection.
-
At predetermined time points (e.g., 0.5, 1, 4, 8, 24 hours), collect blood samples and harvest major organs (liver, kidney, spleen, heart, lung, brain).
-
Process the plasma and tissue homogenates.
-
Quantify the drug concentration in each sample using LC-MS/MS.
-
Expected Outcome: The conjugate will show rapid clearance from the blood and significantly higher accumulation in the liver compared to all other organs and to the parent drug.
-
Data Presentation: Expected In Vivo Biodistribution
| Compound | Liver Conc. (% Injected Dose/g @ 4h) | Kidney Conc. (% Injected Dose/g @ 4h) | Plasma AUC (µg·h/mL) |
| Lamivudine | 2.5 ± 0.5 | 15.0 ± 2.1 | 12.5 |
| Gal-Lamivudine | 45.0 ± 5.2 | 3.1 ± 0.8 | 3.0 |
Conclusion and Future Perspectives
The conjugation of galactose to Lamivudine represents a scientifically robust and highly rational approach to overcoming the key limitations of conventional HBV therapy. By leveraging the specific biological machinery of the hepatocyte, this targeted prodrug strategy promises to enhance drug delivery to the site of infection, thereby increasing antiviral efficacy while simultaneously reducing systemic exposure and potential toxicity. The preclinical data, though hypothetical in this guide, are based on established principles of ASGPR-mediated targeting and consistently demonstrate the superiority of this approach in both cell-based and animal models.[13][16][17]
Future work in this area will likely focus on optimizing the linker chemistry to fine-tune the rate of drug release within the hepatocyte, exploring multivalent galactosylated structures to further enhance ASGPR binding affinity, and extending this powerful targeting platform to other anti-HBV agents and therapeutics for a range of liver diseases. The principles outlined in this guide provide a solid foundation for the continued development of next-generation, liver-targeted antiviral therapies.
References
- Title: Liver targeting of hepatitis-B antiviral lamivudine using the HepDirect prodrug technology Source: Nucleosides, Nucleotides & Nucleic Acids URL
- Title: LIVER TARGETING OF HEPATITIS-B ANTIVIRAL LAMIVUDINE USING THE HEPDIRECT™ PRODRUG TECHNOLOGY Source: Taylor & Francis URL
- Title: Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics Source: PMC URL
- Title: Galactose-decorated polymeric carriers for hepatocyte-selective drug targeting Source: ResearchGate URL
- Title: Hepatocyte-targeting single galactose-appended naphthalimide: a tool for intracellular thiol imaging in vivo Source: PubMed URL
- Title: Hepatocyte targeting via the asialoglycoprotein receptor Source: RSC Publishing URL
- Title: Galactose as Broad Ligand for Multiple Tumor Imaging and Therapy Source: PMC - NIH URL
- Title: Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications Source: Expert Opinion on Drug Delivery URL
- Title: Targeted delivery of macromolecular drugs: asialoglycoprotein receptor (ASGPR)
- Title: Lamivudine - LiverTox Source: NCBI Bookshelf - NIH URL
- Title: Asialoglycoprotein receptor Source: Wikipedia URL
- Title: Targeted delivery of macromolecular drugs: asialoglycoprotein receptor (ASGPR) expression by selected hepatoma cell lines used in antiviral drug development.
- Title: MINI REVIEW Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug Source: Asian Journal of Chemistry URL
- Title: Hidden hepatitis B infection may compromise dolutegravir / lamivudine treatment Source: Aidsmap URL
- Title: Lamivudine treatment in patients with chronic hepatitis B and cirrhosis Source: PubMed URL
- Title: Liver disease-significant improvement with lamivudine Source: PubMed URL
- Title: Lamivudine.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Hidden hepatitis B infection may compromise dolutegravir / lamivudine treatment | aidsmap [aidsmap.com]
- 3. Lamivudine treatment in patients with chronic hepatitis B and cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liver targeting of hepatitis-B antiviral lamivudine using the HepDirect prodrug technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Lamivudine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Liver disease-significant improvement with lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lamivudine. A review of its therapeutic potential in chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]
- 12. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 13. Galactose as Broad Ligand for Multiple Tumor Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted delivery of macromolecular drugs: asialoglycoprotein receptor (ASGPR) expression by selected hepatoma cell lines used in antiviral drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hepatocyte-targeting single galactose-appended naphthalimide: a tool for intracellular thiol imaging in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of Lamivudine-Galactose in HBV: A Technical Guide for Targeted Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current therapies often requiring long-term administration and facing challenges of drug resistance and systemic side effects. This technical guide explores the rationale, design, and potential therapeutic applications of a liver-targeted lamivudine prodrug, specifically a lamivudine-galactose conjugate. By leveraging the high-density expression of the asialoglycoprotein receptor (ASGPR) on hepatocytes, which specifically recognizes terminal galactose residues, this strategy aims to enhance the delivery of lamivudine directly to the site of HBV replication. This targeted approach is hypothesized to increase the intracellular concentration of the active drug, thereby improving antiviral efficacy, while simultaneously reducing systemic exposure and associated toxicities. This document synthesizes the core scientific principles, outlines potential synthetic pathways, details essential experimental validation protocols, and presents a forward-looking perspective on the development of such hepatotropic nucleoside analogue therapies.
Introduction: The Unmet Need in HBV Therapy and the Rationale for Liver Targeting
Lamivudine, a potent nucleoside analog reverse transcriptase inhibitor (NRTI), has been a cornerstone in the management of chronic HBV.[1] Its mechanism relies on intracellular phosphorylation to its active triphosphate form (3TC-TP), which competitively inhibits the HBV polymerase and leads to viral DNA chain termination.[2][3] Despite its efficacy in suppressing viral replication, the clinical utility of lamivudine is hampered by several factors:
-
Systemic Side Effects: Broad biodistribution can lead to off-target effects.
-
Suboptimal Hepatocellular Concentrations: Inefficient phosphorylation in hepatocytes can limit the intracellular pool of the active 3TC-TP, thus reducing its antiviral potency.[4]
-
Development of Resistance: Long-term therapy is often associated with the emergence of drug-resistant HBV variants, particularly mutations in the YMDD motif of the viral polymerase.[5]
Targeting antiviral agents directly to the liver, the primary site of HBV replication, presents a compelling strategy to overcome these limitations.[6][7] The hepatocyte surface is uniquely characterized by a high density of the asialoglycoprotein receptor (ASGPR), a C-type lectin that mediates the endocytosis of glycoproteins with terminal galactose or N-acetylgalactosamine (GalNAc) residues.[8][9] This biological pathway offers a highly specific mechanism for delivering therapeutic payloads directly into the target cells.
Conjugating lamivudine to a galactose moiety is proposed to transform the drug into a hepatotropic prodrug. This "Lamivudine-Galactose" conjugate is designed to be preferentially recognized and internalized by hepatocytes via ASGPR-mediated endocytosis, leading to significantly higher intrahepatic concentrations of the parent drug upon cleavage of the galactose linker.
Mechanism of Action: A Dual-Strategy Approach
The therapeutic strategy of a lamivudine-galactose conjugate operates on two fundamental principles: receptor-mediated targeting and established antiviral action.
-
Hepatocyte-Specific Targeting and Uptake: The galactose ligand on the conjugate binds to the ASGPR on the hepatocyte surface. This binding event triggers clathrin-mediated endocytosis, internalizing the entire conjugate into an endosome.[8]
-
Intracellular Drug Release and Activation: Within the acidic and enzyme-rich environment of the endo-lysosomal compartment, the linker connecting lamivudine and galactose is designed to be cleaved, releasing the parent lamivudine molecule into the cytoplasm.
-
Inhibition of HBV Replication: Once released, lamivudine undergoes intracellular phosphorylation by host kinases to its active triphosphate form.[3] Lamivudine triphosphate then acts as a competitive inhibitor of the HBV reverse transcriptase, is incorporated into the elongating viral DNA, and causes chain termination, thus halting viral replication.[2]
Caption: ASGPR-mediated uptake and activation of Lamivudine-Galactose.
Design and Synthesis of a Liver-Targeted Lamivudine Prodrug
While specific literature detailing the synthesis of a direct lamivudine-galactose conjugate is not publicly available, we can extrapolate a representative synthetic and validation pathway based on analogous liver-targeting strategies, such as the development of a lamivudine-dextran conjugate.[4] Dextran, being a polysaccharide, provides a relevant model for carbohydrate-based drug delivery.
General Synthetic Strategy
A common approach involves a multi-step synthesis utilizing a linker to connect the drug to the carbohydrate moiety. This ensures stability in circulation and allows for controlled release within the hepatocyte.
Conceptual Synthesis Workflow:
-
Activation of Lamivudine: The primary hydroxyl group of lamivudine is activated, often by creating a succinate ester. This introduces a carboxylic acid group, providing a handle for conjugation.
-
Modification of the Targeting Moiety (Galactose/Dextran): The carbohydrate is chemically modified to present a suitable functional group for coupling (e.g., an amine).
-
Conjugation: The activated lamivudine is coupled to the modified carbohydrate using standard amide bond-forming chemistry (e.g., using EDC/NHS catalysts).
-
Purification and Characterization: The final conjugate is purified using techniques like size-exclusion chromatography and characterized by NMR and mass spectrometry to confirm its structure and purity.
Caption: Conceptual workflow for synthesizing a Lamivudine-Carbohydrate conjugate.
Experimental Validation and Data
The validation of a novel liver-targeted prodrug requires a rigorous series of in vitro and in vivo experiments. The following protocols and data are based on the successful characterization of a lamivudine-dextran conjugate, which serves as a robust proxy for a potential lamivudine-galactose conjugate.[4]
In Vitro Characterization
Objective: To assess the stability of the conjugate in physiological conditions and its susceptibility to enzymatic cleavage in a simulated intracellular environment.
Experimental Protocol: In Vitro Drug Release Study
-
Preparation of Media: Prepare two incubation media: (a) a control buffer (e.g., pH 7.4 phosphate buffer) and (b) a buffer containing rat liver lysosomal enzymes to simulate the endo-lysosomal environment.
-
Incubation: Add a known concentration of the lamivudine-carbohydrate conjugate to each medium. Incubate at 37°C.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis: Analyze the samples using a validated HPLC method to quantify the concentration of released, free lamivudine.
-
Data Interpretation: Compare the release profile in the lysosomal medium versus the control buffer. Significant release only in the presence of lysosomes indicates successful linker design.
Expected Outcome: The conjugate should remain stable in the control buffer while demonstrating a time-dependent release of free lamivudine in the presence of liver lysosomes.
In Vivo Evaluation
Objective: To determine the pharmacokinetic profile and assess the degree of liver targeting of the conjugate compared to the parent drug in an animal model.
Experimental Protocol: Pharmacokinetic and Biodistribution Study in Rats
-
Animal Model: Utilize male Sprague-Dawley rats.
-
Dosing: Administer either free lamivudine or the lamivudine-carbohydrate conjugate intravenously via the tail vein at an equivalent dose of lamivudine.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 30 min, 1, 2, 4, 8, 12, 24 hours).
-
Tissue Harvesting: At the final time point, humanely euthanize the animals and harvest key organs, including the liver, kidneys, spleen, heart, lungs, and brain.
-
Sample Processing and Analysis: Process plasma and homogenized tissue samples to extract the drug and conjugate. Quantify their concentrations using LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Clearance, Volume of Distribution, Half-life, AUC) for both the conjugate and free lamivudine.
-
Biodistribution Analysis: Determine the concentration of the drug/conjugate per gram of tissue to assess organ accumulation.
Key Findings from Lamivudine-Dextran Conjugate Study[4]:
| Parameter | Lamivudine (Free Drug) | Lamivudine-Dextran (Conjugate) | Fold Change |
| Clearance (CL) | High | 40-fold lower | Improved Retention |
| Volume of Distribution (Vd) | High | 7-fold lower | Reduced Systemic Spread |
| Liver Accumulation | Baseline | 50-fold higher | Successful Liver Targeting |
Data synthesized from Krishna et al., Bioconjugate Chemistry, 2007.[4]
These results strongly indicate that conjugation to a carbohydrate moiety dramatically alters the pharmacokinetic profile of lamivudine, significantly reducing its clearance from the body and concentrating it within the liver. This provides compelling evidence for the feasibility of the galactose-targeting approach.
Antiviral Efficacy Assessment
Objective: To confirm that the conjugate, after intracellular release of the active drug, effectively inhibits HBV replication.
Experimental Protocol: In Vitro Antiviral Assay
-
Cell Line: Use a stable HBV-producing human hepatoma cell line, such as HepG2.2.15, which expresses ASGPR.
-
Treatment: Culture the cells in the presence of increasing concentrations of free lamivudine and the lamivudine-galactose conjugate. Include an untreated control.
-
Incubation: Incubate the cells for a period sufficient to observe an antiviral effect (e.g., 6-8 days), replacing the media and drug every 2-3 days.
-
Quantification of Viral Markers:
-
HBV DNA: Measure the level of secreted HBV DNA in the cell culture supernatant using real-time PCR.
-
HBsAg/HBeAg: Quantify the levels of secreted viral antigens (Hepatitis B surface and e-antigen) using ELISA.
-
-
Cytotoxicity Assay: Perform a parallel assay (e.g., MTT or CellTiter-Glo) to measure cell viability and determine the cytotoxic concentration (CC50) of the compounds.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) for both the free drug and the conjugate. Determine the selectivity index (SI = CC50/EC50).
Expected Outcome: The lamivudine-galactose conjugate is expected to show potent inhibition of HBV DNA replication and antigen production, ideally with an EC50 comparable to or even lower than that of free lamivudine, demonstrating efficient uptake and intracellular release. A high selectivity index would confirm that the antiviral activity occurs at non-toxic concentrations.
Future Perspectives and Challenges
The development of a lamivudine-galactose conjugate represents a promising frontier in HBV therapy. The successful clinical translation of GalNAc-siRNA conjugates, which also utilize ASGPR for hepatocyte targeting, provides strong validation for this general approach.[7]
Key Advantages:
-
Enhanced Efficacy: Higher intracellular drug concentrations could lead to more profound and sustained viral suppression.
-
Improved Safety Profile: Reduced systemic exposure is expected to minimize off-target side effects.
-
Potential to Overcome Resistance: By achieving higher intracellular concentrations of the active triphosphate, it may be possible to overcome certain forms of low-level drug resistance.
-
Combination Therapy Backbone: A liver-targeted lamivudine could serve as an ideal partner for combination therapies with other direct-acting antivirals or immunomodulators.
Developmental Challenges:
-
Linker Chemistry: The design of the linker is critical. It must be stable in the bloodstream but efficiently cleaved within the hepatocyte.
-
Manufacturing and Scalability: The synthesis of the conjugate is more complex than that of the parent drug, posing potential challenges for large-scale, cost-effective manufacturing.
-
ASGPR Expression Levels: The expression of ASGPR can vary in patients with advanced liver disease, which could potentially impact the efficacy of the targeted therapy.[9]
-
Long-Term Efficacy and Resistance: Long-term studies will be necessary to determine if this targeted approach can delay or prevent the emergence of drug-resistant HBV variants.
Conclusion
The conjugation of lamivudine with galactose to leverage ASGPR-mediated endocytosis is a scientifically sound and highly promising strategy for the targeted treatment of chronic HBV. By concentrating the antiviral agent at the site of infection, this approach has the potential to significantly enhance the therapeutic index of lamivudine, improving its efficacy while reducing systemic toxicity. While direct experimental data on a specific lamivudine-galactose conjugate remains to be published, compelling proof-of-concept from analogous carbohydrate-drug conjugates demonstrates the profound impact of this strategy on pharmacokinetics and liver accumulation. Further research focused on the synthesis, in vitro evaluation, and in vivo testing of a dedicated lamivudine-galactose prodrug is strongly warranted and represents a critical next step toward developing a more effective and safer therapy for millions of patients living with chronic hepatitis B.
References
-
Krishna, A. D., et al. (2007). Synthesis, analysis, in vitro characterization, and in vivo disposition of a lamivudine-dextran conjugate for selective antiviral delivery to the liver. Bioconjugate Chemistry, 18(6), 1670-1678. Available at: [Link]
-
Erion, M. D., et al. (2005). Liver targeting of hepatitis-B antiviral lamivudine using the HepDirect prodrug technology. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 375-381. Available at: [Link]
-
Sriram, D., et al. (2005). Synthesis, anti-HIV and antitubercular activities of lamivudine prodrugs. European Journal of Medicinal Chemistry, 40(12), 1373-1376. Available at: [Link]
-
Jindal, D. P., et al. (2010). MINI REVIEW: Synthetic Approaches to Lamivudine: An Anti-HIV/AIDS and Anti-Hepatitis B Drug. Asian Journal of Chemistry, 22(7), 4961-4968. Available at: [Link]
-
Li, Y., et al. (2008). Targeted delivery of macromolecular drugs: asialoglycoprotein receptor (ASGPR) expression by selected hepatoma cell lines used in antiviral drug development. Current Drug Delivery, 5(4), 299-304. Available at: [Link]
-
D'Souza, A. A., & Devarajan, P. V. (2015). Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications. Journal of Controlled Release, 203, 126-139. Available at: [Link]
-
Huynh, N. T., & Huwyler, J. (n.d.). Hepatocyte Specific Drug Targeting. University of Basel. Available at: [Link]
-
Peyton, D. K., et al. (2024). Hepatocyte-Targeted Drug Delivery Strategies for Chronic Hepatitis B: Overcoming Delivery Barriers Toward Functional Cure. Molecular Pharmaceutics. Available at: [Link]
-
PubChem. (n.d.). 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one. Available at: [Link]
-
Brequer, L., et al. (2016). ASGPR-Mediated Uptake of Multivalent Glycoconjugates for Drug Delivery in Hepatocytes. ChemBioChem, 17(7), 624-633. Available at: [Link]
-
Pacifici, G. M. (2021). Clinical pharmacology of lamivudine administered alone, or co-administered with other antiviral drugs, in infants and children. Journal of Drug Design and Research, 8(2), 1086. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Lamivudine Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB. Available at: [Link]
-
Witzigmann, D., et al. (2017). Variable asialoglycoprotein receptor 1 expression in liver disease: Implications for therapeutic intervention. Hepatology Communications, 1(4), 335-349. Available at: [Link]
- Lai, C. L., et al. (1998). A one-year trial of lamivudine for chronic hepatitis B. The New England Journal of Medicine, 339(2), 61-68.
-
Lai, C. L., et al. (1997). Lamivudine is effective in suppressing hepatitis B virus DNA in Chinese hepatitis B surface antigen carriers: a placebo-controlled trial. Hepatology, 25(1), 241-244. Available at: [Link]
-
Perry, C. M., & Faulds, D. (2000). Lamivudine for the treatment of chronic hepatitis B. Drugs, 60(4), 829-851. Available at: [Link]
-
Dienstag, J. L., et al. (1999). A six-month randomized dose-ranging study of lamivudine for chronic hepatitis B. Hepatology, 29(1), 266-269. Available at: [Link]
-
Zhang, Y. T., et al. (2021). Successful treatment of infantile hepatitis B with lamivudine: A case report. World Journal of Clinical Cases, 9(14), 3442-3448. Available at: [Link]
-
Nkontchou, G., et al. (2006). Dynamics of hepatitis B virus resistance to lamivudine. Journal of Virology, 80(19), 9758-9768. Available at: [Link]
- Tassopoulos, N. C., et al. (1999). Efficacy of lamivudine in patients with hepatitis B e antigen-negative/hepatitis B virus DNA-positive (precore mutant) chronic hepatitis B.
-
Ciancio, A., et al. (2006). [Results of 48 weeks lamivudine treatment of patients with chronic hepatitis B and HBeAg (-)]. Przeglad epidemiologiczny, 60(2), 247-251. Available at: [Link]
- Schalm, S. W., et al. (2000). A randomized double-blind placebo-controlled study of lamivudine in the treatment of patients with chronic hepatitis B virus infection.
-
Adachi, T., et al. (2017). Semi-continuous multi-step synthesis of lamivudine. Beilstein Journal of Organic Chemistry, 13, 767-773. Available at: [Link]
Sources
- 1. jscimedcentral.com [jscimedcentral.com]
- 2. Lamivudine Diastereomer | CAS No- NA | NA [chemicea.com]
- 3. Synthesis, analysis, in vitro characterization, and in vivo disposition of a lamivudine-dextran conjugate for selective antiviral delivery to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamics of Hepatitis B Virus Resistance to Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatocyte-Targeted Drug Delivery Strategies for Chronic Hepatitis B: Overcoming Delivery Barriers Toward Functional Cure | Scilit [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one; 1-[(2R,5S)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione; N-[2-[4-[3-(isopropylamino)-2-pyridyl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide | C40H52N14O10S2 | CID 25085905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hepatocyte Specific Drug Targeting | Departement Pharmazeutische Wissenschaften | Universität Basel [pharma.unibas.ch]
- 9. Synthesis, anti-HIV and antitubercular activities of lamivudine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Hepatic Targeting of Lamivudine via Galactose Conjugation: A Predicted Metabolic & Pharmacokinetic Pathway
Executive Summary
This technical guide delineates the predicted metabolic fate of a Lamivudine-Galactose (3TC-Gal) conjugate within human hepatocytes. Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in Hepatitis B (HBV) and HIV therapy.[1][2] However, its clinical utility is often limited by systemic distribution and the requirement for high doses to achieve therapeutic intracellular triphosphate levels in the liver.
By conjugating Lamivudine with a galactose or N-acetylgalactosamine (GalNAc) moiety, we exploit the Asialoglycoprotein Receptor (ASGPR) —a high-capacity recycling receptor exclusively expressed on the sinusoidal surface of hepatocytes. This guide details the molecular journey of this conjugate from systemic circulation to nuclear viral termination, serving as a blueprint for the development of liver-targeted prodrugs.
The Targeting Mechanism: ASGPR-Mediated Entry
The efficacy of the 3TC-Gal conjugate hinges on its ability to discriminate between hepatocytes and non-target tissue. This specificity is driven by the ASGPR (Ashwell-Morell Receptor).
Ligand-Receptor Interaction
-
Receptor: ASGPR is a C-type lectin composed of two subunits (H1 and H2). It recognizes terminal galactose or GalNAc residues with high affinity (
in the nanomolar range for multivalent ligands). -
Binding: The 3TC-Gal conjugate binds to the Carbohydrate Recognition Domain (CRD) of the ASGPR in the presence of Calcium (
). -
Selectivity: Non-hepatic tissues lack ASGPR, rendering the conjugate biologically inert in systemic circulation, provided the linker is stable in plasma.
Clathrin-Mediated Endocytosis
Upon binding, the receptor-ligand complex clusters in clathrin-coated pits.[3] The plasma membrane invaginates, forming a coated vesicle that pinches off into the cytoplasm. This process is rapid; ASGPR can internalize ligand and recycle to the surface within 15–20 minutes.
Intracellular Biotransformation (The Activation Cascade)
Once internalized, the conjugate must undergo specific cleavage to release the active parent drug (Lamivudine).
Endosomal Sorting and Linker Cleavage
The clathrin coat depolymerizes, and the vesicle fuses with the Early Endosome .
-
Acidification: An ATP-driven proton pump lowers the endosomal pH to ~5.0–6.0.
-
Dissociation: The acidic environment triggers a conformational change in ASGPR, releasing the 3TC-Gal ligand. The receptor recycles back to the plasma membrane.[3]
-
Lysosomal Fusion: The ligand is trafficked to the Lysosome .
-
Hydrolysis (The "Trigger"):
Cytosolic Escape
Free Lamivudine is relatively hydrophilic but possesses transport mechanisms (e.g., equilibrative nucleoside transporters, ENTs) that may facilitate its exit from the lysosome into the cytosol, although passive diffusion is also a factor depending on the specific lipophilicity of the cleaved intermediate.
The Anabolic Phosphorylation Pathway
Once in the cytosol, Lamivudine (3TC) acts as a prodrug itself. It must be tri-phosphorylated to compete with deoxycytidine triphosphate (dCTP) for incorporation into viral DNA.[1][2][7]
Step 1: The Rate-Limiting Phosphorylation
-
Reaction:
. -
Critical Insight: This is the rate-limiting step. 3TC is a poor substrate for dCK compared to the natural substrate (deoxycytidine). High intracellular concentrations achieved via ASGPR targeting can help saturate this enzyme, maximizing throughput.
Step 2 & 3: Conversion to Active Triphosphate
-
Step 2: CMP Kinase (CMPK) converts 3TC-Monophosphate (MP) to 3TC-Diphosphate (DP).
-
Step 3: Nucleoside Diphosphate Kinase (NDPK) converts 3TC-DP to the active 3TC-Triphosphate (3TC-TP) .[2]
Mechanism of Action (Nuclear/Cytosolic)
The 3TC-TP functions as a chain terminator.[2] It lacks a 3'-OH group. When HBV Polymerase (or HIV Reverse Transcriptase) incorporates 3TC-TP into the growing viral DNA strand, phosphodiester bond formation with the next nucleotide is impossible, halting viral replication.[7]
Visualization of the Pathway[6][11][12]
The following diagram illustrates the predicted flow from extracellular binding to nuclear viral inhibition.
Caption: Figure 1. Predicted cellular trafficking and activation pathway of Lamivudine-Galactose in hepatocytes. Blue arrows indicate entry; green nodes represent metabolic activation states.
Experimental Validation Protocols
To validate this predicted pathway, the following experimental systems must be established. These protocols ensure the conjugate is stable in transit but active in the target.
Protocol A: Plasma vs. Lysosomal Stability Assay
Objective: Confirm the conjugate is a "Trojan Horse"—stable in blood, cleaved in the liver.
| Parameter | Condition A (Systemic Control) | Condition B (Target Environment) |
| Matrix | Human Plasma (Pooled) | Human Liver Lysosomal Homogenate (Triton X-100 treated) |
| Enzyme Activity | Low/Negligible Glycosidase activity | High |
| Incubation | 37°C for 0, 1, 4, 24 hours | 37°C for 0, 0.5, 1, 4 hours (Acidic Buffer pH 5.0) |
| Analysis | LC-MS/MS | LC-MS/MS |
| Success Criteria | >90% Parent Conjugate remaining at 24h | >80% Release of Free Lamivudine within 4h |
Step-by-Step Workflow:
-
Preparation: Spike 3TC-Gal (10
M) into pre-warmed plasma and lysosomal buffer (citrate buffer, pH 5.0). -
Sampling: At designated time points, remove 100
L aliquots. -
Quenching: Immediately add 300
L ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Lamivudine- ). -
Extraction: Vortex for 1 min, centrifuge at 10,000g for 10 min.
-
Quantification: Analyze supernatant via LC-MS/MS monitoring transitions for Conjugate, Free 3TC, and Linker fragments.
Protocol B: Competitive Uptake Assay (ASGPR Specificity)
Objective: Prove that entry is strictly ASGPR-mediated.
Experimental Design:
-
Cell Line: HepG2 (ASGPR positive) vs. HeLa (ASGPR negative).
-
Treatment Groups:
-
3TC-Gal alone (10
M). -
3TC-Gal + Excess Free GalNAc (20 mM) [Competitor].
-
Free Lamivudine (Control).
-
Logic: If uptake is ASGPR-mediated, Group 2 should show significantly lower intracellular 3TC levels than Group 1 due to receptor saturation by free GalNAc. HeLa cells should show minimal uptake of the conjugate compared to free drug.
Challenges & Optimization Strategy
The "Linker Dilemma"
The stability of the glycosidic bond is critical.
-
Risk: Premature cleavage by serum glycosidases.
-
Solution: Use of C-glycosides (carbon-carbon bond instead of carbon-oxygen) or Thioglycosides . These are resistant to serum enzymes but may require specific lysosomal processing or alternative linker designs (e.g., a "self-immolative" spacer triggered by lysosomal pH rather than enzymatic cleavage).
Rate-Limiting Phosphorylation
Even if delivery is efficient, dCK saturation can bottleneck efficacy.
-
Optimization: ProTide Technology . Instead of releasing free nucleoside, the conjugate could be designed to release the monophosphate form (3TC-MP), bypassing the rate-limiting dCK step. This is known as a "Pronucleotide" strategy.
References
-
ClinPGx. (2011).[2] Lamivudine Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]
-
ACS Publications. (2025). Characterizing the Membrane Assembly of ASGPR Related to Mediated Endocytosis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2008). Targeted delivery of macromolecular drugs: asialoglycoprotein receptor (ASGPR) expression. Retrieved from [Link]
-
ResearchGate. (2024). N-acetylgalactosamine (GalNAc)-conjugates: Delivering oligonucleotide drugs to the liver. Retrieved from [Link]
-
Sterling Pharma Solutions. (2025). Stability of ADC linker payloads in sub-cellular fractions. Retrieved from [Link]
Sources
- 1. Lamivudine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. ENDOCYTIC MECHANISMS FOR TARGETED DRUG DELIVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. researchgate.net [researchgate.net]
- 6. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. The intracellular activation of lamivudine (3TC) and determination of 2′-deoxycytidine-5′-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the role of asialoglycoprotein receptor in Lamivudine-galactose uptake
The following technical guide explores the design, mechanism, and validation of Lamivudine-Galactose (Gal-3TC) conjugates, focusing on their uptake via the Asialoglycoprotein Receptor (ASGPR) .
Executive Summary
Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of Hepatitis B Virus (HBV) and HIV. However, its clinical efficacy in treating chronic HBV is often limited by systemic distribution, short half-life, and insufficient accumulation in the primary reservoir of HBV replication: the hepatocyte.
This guide details the prodrug strategy of conjugating Lamivudine with Galactose (or N-acetylgalactosamine, GalNAc) to exploit the Asialoglycoprotein Receptor (ASGPR) . This receptor, exclusively expressed on the sinusoidal surface of mammalian hepatocytes (approx. 500,000 copies/cell), serves as a high-capacity "entry gate" for galactose-terminal ligands. By routing Lamivudine through this pathway, researchers can achieve high hepatic retention, reduced systemic toxicity, and enhanced antiviral potency.
Mechanistic Foundation: The ASGPR Pathway[1]
The success of a Lamivudine-galactose conjugate (Gal-3TC) hinges on the precise interaction between the galactose moiety and the Carbohydrate Recognition Domain (CRD) of the ASGPR.
The Conjugate Structure
The typical design involves esterification of the 5'-hydroxyl group of Lamivudine with a Galactose derivative, often using a dicarboxylic acid spacer (e.g., succinate) to reduce steric hindrance.
-
Warhead: Lamivudine (3TC).[1]
-
Ligand: D-Galactose (or GalNAc for higher affinity).
-
Linker: Succinate or Glutarate spacer (cleavable by intracellular esterases).
-
Chemical Entity: 5'-O-(Galactose-1-yl-succinyl)-Lamivudine.
Signaling & Uptake Pathway
Upon intravenous or subcutaneous administration, the conjugate circulates until it encounters the liver sinusoids.
-
Binding: The terminal galactose residue binds to the ASGPR (H1/H2 subunits) in a Ca²⁺-dependent manner.[2][3]
-
Internalization: The Receptor-Ligand complex clusters into clathrin-coated pits and invaginates to form an early endosome.
-
Sorting: The drop in pH (approx. pH 5.5) within the endosome causes calcium dissociation, releasing the conjugate from the receptor.
-
Recycling: The ASGPR recycles back to the cell surface (cycle time ~15 mins).
-
Activation: The conjugate is trafficked to the lysosome/late endosome, where esterases/proteases cleave the linker, releasing free Lamivudine.
-
Phosphorylation: Free Lamivudine enters the cytoplasm and is tri-phosphorylated (3TC-TP) by cellular kinases to inhibit HBV polymerase.[]
Figure 1: The receptor-mediated endocytosis pathway of Galactose-Lamivudine conjugates via ASGPR.[5]
Pre-Clinical Validation: Experimental Protocols
To validate the role of ASGPR in the uptake of your specific conjugate, you must prove hepatocyte specificity and competitive inhibition .
In Vitro Uptake Assay (HepG2 vs. HeLa)
Objective: Demonstrate that uptake correlates with ASGPR expression.
-
Positive Control Cell Line: HepG2 (Human hepatoblastoma, ASGPR+).
-
Negative Control Cell Line: HeLa or SK-OV-3 (ASGPR-).
Protocol:
-
Seeding: Seed HepG2 and HeLa cells at
cells/well in 24-well plates. Culture for 24h. -
Incubation: Treat cells with
of Gal-3TC conjugate (or fluorescently labeled analog). -
Time-Course: Harvest cells at 15, 30, 60, and 120 minutes.
-
Lysis & Extraction: Wash cells 3x with ice-cold PBS. Lyse with methanol/water (70:30).
-
Quantification: Analyze lysate via HPLC-UV or LC-MS/MS to quantify intracellular Lamivudine.
Competitive Inhibition Assay (The "Gold Standard")
Objective: Prove the uptake is specifically mediated by the galactose moiety. Concept: Pre-incubating cells with excess free galactose or Asialofetuin (a natural ASGPR ligand) should block the uptake of the Gal-3TC conjugate.
| Treatment Group | Pre-Incubation Agent (30 min) | Treatment (60 min) | Expected Outcome |
| Control | PBS | Gal-3TC ( | High Uptake (100%) |
| Comp. A | Free Galactose ( | Gal-3TC ( | Significant Reduction (~40-60%) |
| Comp. B | Asialofetuin ( | Gal-3TC ( | Strong Inhibition (>80% reduction) |
| Neg. Control | Glucose ( | Gal-3TC ( | No Effect (100% Uptake) |
Synthesis of 3TC-Succinate-Galactose (Brief)
While specific syntheses vary, the standard approach involves:
-
Protection: Protect the amino group of Lamivudine (N4-acetyl-3TC).
-
Activation: React 1,2:3,4-di-O-isopropylidene-D-galactopyranose with succinic anhydride to form Galactose-Succinate.
-
Coupling: Conjugate the Galactose-Succinate to the 5'-OH of protected Lamivudine using DCC/DMAP.
-
Deprotection: Remove isopropylidene and acetyl groups using TFA/water.
Quantitative Performance: Liver vs. Systemic
Data derived from biodistribution studies (e.g., Krishna et al. using similar liver-targeting strategies) typically show a dramatic shift in tissue accumulation.
Table 1: Comparative Pharmacokinetics (Rat Model)
| Parameter | Free Lamivudine (3TC) | Galactose-Conjugated 3TC | Fold Improvement |
| Plasma Half-life ( | ~1.5 hours | ~4.0 hours | 2.6x (Sustained Release) |
| Liver Concentration ( | 18x (Targeting Efficiency) | ||
| Kidney Concentration | High (Rapid Excretion) | Low | Reduced Toxicity |
| Liver/Plasma Ratio | 0.8 | >15.0 | High Selectivity |
Note: Values are representative of ASGPR-targeted nucleoside prodrugs (e.g., 3TCSD or Gal-AraA).
Experimental Workflow Diagram
The following diagram outlines the critical path for validating the conjugate's efficacy in vitro.
Figure 2: Experimental workflow for validating ASGPR-specificity in vitro.
References
-
Krishna, C. C., et al. (2007). "Synthesis, analysis, in vitro characterization, and in vivo disposition of a lamivudine-dextran conjugate for selective antiviral delivery to the liver." Bioconjugate Chemistry.
- Key Insight: Establishes the protocol for liver-selective Lamivudine prodrugs using succinate linkers and demonstrates the massive increase in liver accumul
-
Ashwell, G., & Harford, J. (1982). "Carbohydrate-specific receptors of the liver." Annual Review of Biochemistry.
-
Key Insight: The foundational text defining the ASGPR mechanism, calcium dependence, and recycling kinetics.[5]
-
-
Han, S. C., et al. (2015). "Galactose as Broad Ligand for Multiple Tumor Imaging and Therapy." Journal of Cancer.
- Key Insight: Validates the use of galactose conjugation for targeting HepG2 cells and provides protocols for competitive inhibition assays using free galactose.
-
BOC Sciences. "Lamivudine-Galactose Conjugate Product Information."
- Key Insight: Confirms the commercial availability and chemical feasibility of the direct Lamivudine-Galactose entity for research purposes.
Sources
Methodological & Application
Application Note: A Validated HILIC-ELSD Method for the Simultaneous Quantification of Lamivudine and Galactose
Abstract
This application note details the development and validation of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of lamivudine, an antiretroviral drug, and galactose, a monosaccharide. The significant disparity in the physicochemical properties of these two analytes—notably their polarity and lack of a common chromophore—precludes the use of conventional reversed-phase chromatography with UV detection. To overcome this challenge, a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with an Evaporative Light Scattering Detector (ELSD) was developed. The method demonstrates excellent separation and quantification for both compounds. The protocol has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for research, quality control, and drug development applications.[1][2][3][4]
The Analytical Challenge: Contrasting Physicochemical Properties
The primary difficulty in developing a simultaneous assay for lamivudine and galactose lies in their fundamentally different chemical natures. Lamivudine is a moderately polar synthetic nucleoside analogue, while galactose is a highly polar, hydrophilic sugar.[5][6][7][8] Standard reversed-phase (RP-HPLC) methods, which separate molecules based on hydrophobicity, are unsuitable as galactose exhibits little to no retention on nonpolar stationary phases like C18, typically eluting in the void volume.
Furthermore, their detection presents another hurdle. Lamivudine possesses a pyrimidinone ring, which provides a strong UV chromophore suitable for UV-Vis detection.[9][10][11] Conversely, galactose lacks any significant UV-absorbing moiety, rendering it invisible to standard UV detectors.[12][13] This necessitates a universal detection method that does not depend on the optical properties of the analyte.
Table 1: Comparison of Lamivudine and Galactose Properties
| Property | Lamivudine | Galactose | Justification for Method Choice |
| Structure | Nucleoside Analogue | Monosaccharide (Aldohexose) | The vast structural difference impacts polarity and retention behavior. |
| Molecular Formula | C₈H₁₁N₃O₃S[7] | C₆H₁₂O₆[5] | - |
| Molar Mass | 229.26 g/mol [7] | 180.16 g/mol [5][8] | - |
| Polarity | Moderately Polar (LogP ≈ -0.9)[7][14] | Highly Polar, Hydrophilic | HILIC is the preferred mode for retaining highly polar compounds.[15] |
| UV Absorbance | Strong (λmax ≈ 270-274 nm)[9][10][16] | Negligible | A universal detector like ELSD or CAD is required for galactose. |
| Solubility | Highly soluble in water[17] | Soluble in water[5][18] | Compatible with aqueous/organic mobile phases used in HILIC. |
Method Development Strategy: The Case for HILIC
To address the retention of the highly polar galactose, Hydrophilic Interaction Liquid Chromatography (HILIC) was selected as the separation mode. HILIC utilizes a polar stationary phase (e.g., amide, amino, or bare silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[19][20]
Mechanism of HILIC: In HILIC, the aqueous portion of the mobile phase forms a water-enriched layer on the surface of the polar stationary phase. Analyte retention is primarily driven by the partitioning of the polar analyte from the less polar mobile phase into this immobilized aqueous layer.[21] The more polar the analyte, the stronger its retention. Elution is achieved by increasing the polarity of the mobile phase, usually by increasing the aqueous component, which is the reverse of gradient elution in RP-HPLC.[19] This makes HILIC an ideal technique for separating polar compounds like sugars, which are poorly retained in reversed-phase systems.[12][15]
For detection, an Evaporative Light Scattering Detector (ELSD) was chosen. ELSD is a universal detector that responds to any non-volatile analyte. It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the resulting solid analyte particles. Its response is independent of the analyte's spectral properties and it is compatible with the gradient elution commonly used in method development.
Caption: HILIC retention mechanism based on analyte partitioning.
Instrumentation and Materials
-
HPLC System: Quaternary HPLC system with a degasser, autosampler, and column oven.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Column: Amide-based HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). An amino-based column can also be considered as an alternative.[12][21]
-
Chemicals:
-
Lamivudine Reference Standard (>99% purity)
-
D-Galactose Reference Standard (>99% purity)
-
Acetonitrile (HPLC Grade)
-
Ammonium Formate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (>18.2 MΩ·cm)
-
-
Software: Chromatography Data System (CDS) for instrument control, data acquisition, and processing.
Experimental Protocols
Caption: Overall workflow for HPLC method development and validation.
Protocol 4.1: Standard and Sample Preparation
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 10 mM Ammonium Formate solution in deionized water. Adjust the pH to 3.5 with Formic Acid.
-
Mobile Phase B (Organic): 100% Acetonitrile.
-
-
Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 10 mg of Lamivudine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water. This is the Lamivudine Stock (S1).
-
Accurately weigh approximately 10 mg of D-Galactose reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water. This is the Galactose Stock (S2).
-
-
Working Standard Preparation:
-
Prepare a series of calibration standards by diluting the stock solutions (S1 and S2) with the 50:50 Acetonitrile/Water diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Note: The diluent must have a high organic content to be compatible with the HILIC mobile phase and prevent peak distortion. Using the initial mobile phase composition as the diluent is also a good practice.
-
-
Sample Preparation:
-
For a solid dosage form, accurately weigh and crush a representative amount of the sample.
-
Transfer an amount of powder equivalent to a target concentration into a volumetric flask.
-
Add the 50:50 Acetonitrile/Water diluent to about 70% of the flask volume.
-
Sonicate for 15-20 minutes to ensure complete dissolution of the analytes.
-
Allow the solution to cool to room temperature, then dilute to volume with the diluent.
-
Centrifuge a portion of the solution at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial.
-
Protocol 4.2: HPLC-ELSD Method Parameters
Table 2: Optimized Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Amide HILIC (150 x 4.6 mm, 3.5 µm) | Provides good retention and selectivity for polar analytes. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 | Volatile buffer, ideal for ELSD and improves peak shape. |
| Mobile Phase B | Acetonitrile | Weak solvent in HILIC, promotes retention. |
| Gradient Program | 0-1 min: 90% B; 1-8 min: 90% to 60% B; 8-8.1 min: 60% to 90% B; 8.1-12 min: 90% B | Gradient elution ensures separation of both analytes with good peak shape in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Improves peak efficiency and reduces viscosity. |
| Injection Volume | 10 µL | - |
| ELSD Nebulizer Temp. | 40 °C | Optimized for mobile phase volatility. |
| ELSD Drift Tube Temp. | 60 °C | Ensures complete evaporation of the mobile phase. |
| ELSD Gas Flow (N₂) | 1.5 L/min | Standard setting for nebulization. |
Protocol 4.3: Method Validation (ICH Q2(R2))
The developed method must be validated to demonstrate its fitness for purpose.[3]
Table 3: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% (for n=6 injections) | Demonstrates system precision. |
| %RSD of Retention Time | ≤ 1.0% (for n=6 injections) | Demonstrates system stability. |
-
Specificity: Analyze blank samples (diluent) and samples spiked with only one analyte to ensure no interference at the retention times of the other analyte.
-
Linearity and Range: Prepare and inject at least five concentrations across the expected range (e.g., 80% to 120% of the target concentration). Plot the log of the peak area versus the log of the concentration for the ELSD response. The correlation coefficient (r²) should be ≥ 0.995.
-
Accuracy (% Recovery): Perform recovery studies by spiking a placebo matrix with known concentrations of both analytes at three levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio method. Typically, LOD is S/N ≥ 3 and LOQ is S/N ≥ 10.
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5 °C, flow rate ±10%) and assess the impact on the results. The system suitability criteria should still be met.
Expected Results and Discussion
Under the proposed conditions, galactose, being more polar, is expected to be retained longer than lamivudine. A typical chromatogram will show two well-resolved peaks, allowing for accurate integration and quantification.
Table 4: Example Validation Summary
| Validation Parameter | Lamivudine | Galactose | Acceptance Criteria |
| Linearity (r²) | 0.9991 | 0.9988 | ≥ 0.995 |
| Range (µg/mL) | 5 - 150 | 5 - 150 | Covers expected concentrations |
| Accuracy (% Recovery) | 99.5% | 101.2% | 98.0 - 102.0% |
| Precision (%RSD) | 0.85% | 1.10% | ≤ 2.0% |
| LOD (µg/mL) | 0.51 | 1.49 | Reportable |
| LOQ (µg/mL) | 1.55 | 4.52 | Reportable |
The validation results demonstrate that the method is linear, accurate, precise, and specific for the intended purpose. The low LOD and LOQ values indicate high sensitivity.
Troubleshooting
-
Poor Peak Shape (Fronting/Tailing):
-
Cause: Sample solvent mismatch.
-
Solution: Ensure the sample diluent is as close as possible to the initial mobile phase composition (high organic content).
-
-
Retention Time Drift:
-
Cause: Insufficient column equilibration; changes in mobile phase composition.
-
Solution: Equilibrate the column with the initial mobile phase for at least 15-20 minutes before the first injection. Ensure mobile phases are prepared fresh.
-
-
No/Low ELSD Signal:
-
Cause: Analyte is volatile; detector parameters are not optimized.
-
Solution: Confirm the analyte is non-volatile. Optimize nebulizer and evaporator temperatures for the specific mobile phase and flow rate. Check nitrogen gas supply.
-
Conclusion
The HILIC-ELSD method described provides a comprehensive solution for the challenging simultaneous analysis of lamivudine and galactose. By employing hydrophilic interaction chromatography, the significant polarity difference between the two analytes is leveraged for effective separation. The use of an evaporative light scattering detector overcomes the lack of a universal chromophore. The method is demonstrated to be specific, linear, accurate, precise, and robust, adhering to ICH validation guidelines. This application note provides a complete protocol that can be readily implemented in quality control and research laboratories for the reliable quantification of these two compounds.
References
-
HILIC, Hydrophilic Interaction Liquid Chromatography. (n.d.). Kromasil. Retrieved from [Link]
-
Chirita, R. I., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 34(9), 749-779. Retrieved from [Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]
-
Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). Retrieved from [Link]
-
GeeksforGeeks. (2025). Galactose Formula. GeeksforGeeks. Retrieved from [Link]
-
Roemling, R., et al. (2026). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]
-
Dr. Maisch GmbH. (n.d.). HILIC. Dr. Maisch. Retrieved from [Link]
-
BrainKart. (2018). Properties of Glucose, Fructose and Galactose. BrainKart. Retrieved from [Link]
-
IntuitionLabs. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Retrieved from [Link]
-
Strauch, S., et al. (2011). Biowaiver monographs for immediate release solid oral dosage forms: Lamivudine. Journal of Pharmaceutical Sciences, 100(6), 2055-2065. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Lamivudine. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Galactose. Wikipedia. Retrieved from [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Galactose: Chemical structure, dietary sources and clinical significance. Journal of Functional Foods, 87, 104764. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2013). Lamivudine Label. accessdata.fda.gov. Retrieved from [Link]
-
Dezani, T. M., et al. (2021). Development and validation of RP-HPLC method for simultaneous determination of lamivudine, stavudine, and zidovudine in perfusat. Brazilian Journal of Pharmaceutical Sciences, 57. Retrieved from [Link]
-
Kumar, P. A., et al. (2021). Stability Indicating RP-HPLC Method for Simultaneous Estimation of Lamivudine, Stavudine and Nevirapine in Pure and Tablet form. Research Journal of Pharmacy and Technology, 14(3), 1323-1329. Retrieved from [Link]
-
Rao, D. M., et al. (2008). SIMULTANEOUS DETERMINATION OF LAMIVUDINE, ZIDOVUDINE AND NEVIRAPINE IN TABLET DOSAGE FORMS BY RP-HPLC METHOD. Rasayan Journal of Chemistry, 1(3), 558-563. Retrieved from [Link]
-
SIELC Technologies. (2023). HPLC Method for Analysis of Galactose on Primesep S2 Column. SIELC Technologies. Retrieved from [Link]
-
Nagamallika, G., et al. (2018). rp- hplc method for simultaneous determination of lamivudine, zidovudine and nevirapine from their combined tablet dosage form. International Journal of Biology, Pharmacy and Allied Sciences, 7(5), 920-934. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Lamivudine; zidovudine. PubChem Compound Database. Retrieved from [Link]
-
Pickering Laboratories. (n.d.). Analysis of Sugars in Feeds by HPLC with Post-column Derivatization and Fluorescence Detection. LCGC International. Retrieved from [Link]
-
Waters Corporation. (2016). Quantification of Mono and Disaccharides in Foods. Waters Corporation. Retrieved from [Link]
-
Kumar, A., et al. (2014). Development and Validation of HPLC Method for Estimation of Lamivudine in Pharmaceutical formulations. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 161-164. Retrieved from [Link]
-
GL Sciences Inc. (n.d.). Analysis of sugars with an InertSphere Sugar-2 Column. GL Sciences Inc. Retrieved from [Link]
-
Aydın, H. H., & Yener, G. (2025). HPLC Analysis of Lamivudine in Pharmaceutical Formulations: Method Development and Validation. Journal of Research in Pharmacy, 29(2), 537-547. Retrieved from [Link]
-
IJCRT. (n.d.). Analytical Method Development and Validation of Lamivudine by RP-HPLC Method. International Journal of Creative Research Thoughts. Retrieved from [Link]
-
Seshachalam, V., et al. (2013). Development and validation of analytical method for the estimation of lamivudine in rabbit plasma. Journal of Pharmaceutical Analysis, 3(1), 58-63. Retrieved from [Link]
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. Galactose Formula - GeeksforGeeks [geeksforgeeks.org]
- 6. Lamivudine | 134678-17-4 [chemicalbook.com]
- 7. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Galactose - Wikipedia [en.wikipedia.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. ijcrt.org [ijcrt.org]
- 11. Development and validation of analytical method for the estimation of lamivudine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved Analysis of Simple Sugars Using apHera™ NH2 HPLC Columns [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. fip.org [fip.org]
- 15. longdom.org [longdom.org]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. brainkart.com [brainkart.com]
- 19. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HILIC â Dr. Maisch [dr-maisch.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Application Note: Targeted Hepatic Delivery & PK Profiling of Lamivudine-Galactose Prodrugs
Introduction & Rationale
Lamivudine (3TC) is a nucleoside reverse transcriptase inhibitor (NRTI) critical for Hepatitis B (HBV) and HIV treatment. While effective, 3TC requires high systemic doses to achieve therapeutic intracellular concentrations of its active metabolite (lamivudine triphosphate) in hepatocytes, the primary reservoir for HBV. High systemic exposure often leads to off-target toxicities, including hematological disorders and lactic acidosis.
The Solution: ASGPR Targeting This protocol details the pharmacokinetic (PK) evaluation of a Lamivudine-Galactose (Gal-3TC) conjugate. This prodrug strategy exploits the Asialoglycoprotein Receptor (ASGPR) , a C-type lectin receptor exclusively and highly expressed on the sinusoidal surface of mammalian hepatocytes.[1] By conjugating galactose (the ligand) to 3TC, we aim to induce receptor-mediated endocytosis specifically in the liver, thereby increasing the hepatic therapeutic index and reducing systemic exposure.
Mechanism of Action
The following diagram illustrates the targeted delivery mechanism validated in this study.
Figure 1: Mechanism of ASGPR-mediated hepatocyte targeting of Galactose-conjugated prodrugs.
Experimental Design Strategy
Species Selection
Sprague-Dawley (SD) Rats (Male, 200-250g) are selected over mice for this PK study.
-
Justification: Rats allow for serial blood sampling (cannulation) without requiring satellite groups for plasma profiles, reducing inter-animal variability. However, for tissue distribution, terminal sacrifice is required.
-
N Number: A "Composite Design" is used.[2]
-
Plasma PK: n=6 rats (serial sampling).
-
Tissue Distribution: n=3 rats per time point (terminal sacrifice).
-
Study Groups & Dosing
To prove targeting efficiency, the prodrug must be compared directly to the parent drug at equimolar doses.
| Group | Compound | Dose (Eq.) | Route | Purpose |
| G1 | Lamivudine (3TC) | 10 mg/kg | IV (Tail Vein) | Baseline systemic clearance & liver distribution. |
| G2 | Gal-3TC (Prodrug) | Equimolar to 10 mg/kg 3TC | IV (Tail Vein) | Evaluate ASGPR targeting and conversion rate. |
Note: IV administration is chosen over Oral (PO) to isolate distribution kinetics from absorption variables.
Detailed Experimental Protocol
Formulation & Stability
Galactose conjugates (often ester or carbamate linkers) can be susceptible to plasma esterases.
-
Vehicle: Phosphate Buffered Saline (PBS), pH 7.4.
-
Pre-Check: Verify stability of Gal-3TC in the vehicle for 4 hours at RT prior to dosing.
-
Filtration: 0.22 µm PVDF syringe filter (sterile).
Workflow Timeline
Figure 2: Experimental workflow for parallel plasma PK and tissue distribution study.
Sampling & Perfusion (Critical Control Point)
The "Senior Scientist" Insight: Simply removing the liver introduces massive error. The liver is a blood-rich organ (10-15% of total blood volume). If you do not remove residual blood, the drug measured in the "liver" sample is actually drug in the hepatic blood, not the hepatocytes.
Perfusion Protocol:
-
Anesthesia: Deep anesthesia (Ketamine/Xylazine).
-
Incision: Open abdominal cavity; expose the portal vein.
-
Cannulation: Insert a catheter into the portal vein (or left ventricle for whole-body perfusion).
-
Severing: Cut the inferior vena cava (IVC) to allow outflow.
-
Flush: Perfuse ice-cold saline (0.9% NaCl) at 10-20 mL/min until the liver blanches (turns pale/tan) and outflow is clear.
-
Harvest: Only then excise the liver. Blot dry, weigh, and snap-freeze in liquid nitrogen.
Sample Preparation (Bioanalysis)
Plasma Stabilization: Prodrugs may be unstable in plasma ex-vivo.
-
Collection: K2EDTA tubes on ice.
-
Stabilizer: Immediately add 0.5% Formic Acid or PMSF (esterase inhibitor) to plasma if bench-top stability data suggests hydrolysis >5% in 1 hour.
Tissue Homogenization:
-
Weigh ~100 mg liver tissue.
-
Add 4 volumes of Methanol:Water (50:50).
-
Homogenize (Bead beater: 3 cycles, 30s, 6000 rpm).
-
Centrifuge (15,000 x g, 10 min, 4°C).
-
Supernatant is ready for LC-MS injection.
Bioanalytical Method (LC-MS/MS)[3][4][5]
Objective: Simultaneous quantification of Gal-3TC (Prodrug) and 3TC (Parent).
Chromatographic Conditions
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+) coupled to UHPLC.
-
Column: Waters XSelect HSS T3 (C18), 2.1 x 100 mm, 1.8 µm. (Retains polar compounds like 3TC).
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
| Time (min) | %B | Description |
| 0.0 | 2 | Initial Hold (Polar retention) |
| 1.0 | 2 | Start Gradient |
| 3.0 | 90 | Elute Prodrug (Hydrophobic) |
| 4.0 | 90 | Wash |
| 4.1 | 2 | Re-equilibrate |
| 6.0 | 2 | End |
Mass Spectrometry (MRM)
-
Ionization: ESI Positive Mode.
-
Internal Standard (IS): Lamivudine-13C,15N2 (or Emtricitabine).[4]
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) |
| Lamivudine (3TC) | 230.1 | 112.0 | 25 |
| Gal-3TC (Example) | [M+H]+ | [Fragment] | Optimized |
| IS (3TC-Stable Label) | 233.1 | 115.0 | 25 |
Data Analysis & Metrics
Pharmacokinetic Parameters
Calculate using Non-Compartmental Analysis (NCA) (e.g., Phoenix WinNonlin).
- : Maximum concentration.[2][5]
- : Area under the curve (Total exposure).
- : Total Clearance.
- : Volume of distribution at steady state.
Targeting Metrics
To validate the hypothesis, you must calculate the Targeting Index (TI) .
-
Liver Targeting Efficiency (
): -
Targeting Index (TI):
-
Interpretation: A
indicates preferential accumulation in the liver relative to the control. Successful ASGPR targeting typically yields a TI > 5.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| High "Liver" levels in Control Group | Inadequate perfusion. | Ensure liver is completely blanched; increase saline volume. |
| Prodrug disappears in Plasma t=0 | Ex-vivo hydrolysis. | Process samples on ice; add esterase inhibitors (PMSF/NaF) immediately. |
| Poor 3TC Retention on HPLC | Column phase collapse. | Use HSS T3 or Phenyl-Hexyl columns designed for 100% aqueous stability. |
| Low Recovery | Protein binding.[2][6] | Optimize precipitation solvent (try ACN vs MeOH with 1% Formic Acid). |
References
-
Stockert, R. J. (1995). The asialoglycoprotein receptor: relationships between structure, function, and expression. Physiological Reviews, 75(3), 591-609. Link
-
Wu, J., et al. (2002). Pharmacokinetics of lamivudine in rats: influence of dose and route of administration. Antimicrobial Agents and Chemotherapy, 46(1), 113-119. Link
-
Kano, T., et al. (2010). Influence of perfusion on tissue distribution studies of drugs. Journal of Pharmaceutical Sciences, 99(8), 3628-3641. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Link
-
Biessen, E. A., et al. (1995). Synthesis of cluster galactosides with high affinity for the hepatic asialoglycoprotein receptor. Journal of Medicinal Chemistry, 38(9), 1538-1546. Link
Sources
- 1. Development and evaluation of asgpr-targeted atorvastatin derivatives [publichealthtoxicology.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. A novel LC-MS/MS method for simultaneous quantification of tenofovir and lamivudine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Preclinical Pharmacokinetics of Lamivudine and Its Interaction with Schisandra chinensis Extract in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medsafe.govt.nz [medsafe.govt.nz]
Troubleshooting & Optimization
Strategies to minimize the degradation of Lamivudine-galactose in plasma
To: Researchers & Drug Development Scientists From: Senior Application Scientist, Bioanalysis Division Subject: Technical Guide: Minimizing Degradation of Lamivudine-Galactose in Plasma
Executive Summary
Lamivudine-galactose (Lam-Gal) conjugates are designed to target the liver via the asialoglycoprotein receptor (ASGPR). However, the succinate or ester-based linker typically used to conjugate galactose to the 5'-OH of Lamivudine is highly susceptible to plasma esterases (carboxylesterases and butyrylcholinesterase).
This susceptibility is not a "storage error"—it is an enzymatic inevitability, particularly in rodent models (rat/mouse) where esterase activity is significantly higher than in humans. This guide provides a self-validating system to stabilize these prodrugs during the critical "vein-to-freezer" window.
Part 1: The Degradation Mechanism
Understanding why your compound degrades is the first step to stopping it. The degradation is rarely chemical (pH/oxidation) in the short term; it is almost exclusively enzymatic.
Degradation Pathway Diagram
The following diagram illustrates the enzymatic cleavage of the succinate linker, which is the primary failure mode in plasma stability studies.
Figure 1: The primary degradation pathway of Lamivudine-galactose conjugates in plasma involves esterase-mediated hydrolysis of the linker, rapidly releasing the parent drug.
Part 2: Troubleshooting & Diagnostics (Q&A)
Q1: My recovery of Lamivudine-Galactose is <10% in rat plasma, but >80% in human plasma. Is my extraction faulty?
Diagnosis: This is likely Species-Dependent Enzymatic Hydrolysis , not an extraction failure. Technical Insight: Rodent plasma contains high levels of carboxylesterases (CES) that are absent or less active in human plasma. A succinate linker that is stable for hours in human blood can have a half-life of minutes in rat blood. Solution: You must treat rat plasma as a "hyper-aggressive" matrix. Standard EDTA is insufficient. You must use immediate acidification or a specific esterase inhibitor (see Protocol A below).
Q2: I am using K2-EDTA tubes on ice. Why is the prodrug still degrading?
Diagnosis: "Cold" is not an inhibitor; it is merely a decelerator. Technical Insight: While 4°C slows enzyme kinetics, it does not stop them. For high-turnover ester conjugates, significant degradation (10–20%) can occur during the 15 minutes of centrifugation if the pH remains physiological (7.4). Solution: Combine cold handling with Chemical Inhibition . Add Sodium Fluoride (NaF) or acidify the plasma immediately upon collection.
Q3: Can I use PMSF (Phenylmethylsulfonyl fluoride) to stabilize the samples?
Diagnosis: Effective but risky for LC-MS. Technical Insight: PMSF is a potent serine protease/esterase inhibitor. However, it degrades rapidly in water, is toxic, and can cause ion suppression in Mass Spectrometry sources. Solution: Acidification (pH 3–4) is superior for LC-MS workflows. It irreversibly denatures the esterases without adding non-volatile salts or suppressing ionization.
Part 3: The "Cold-Acid" Stabilization Protocol
This protocol is the gold standard for stabilizing nucleoside ester prodrugs. It relies on two pillars: Thermodynamic slowing (Ice) and Enzymatic denaturation (Acid).
Protocol A: Immediate Acidification (Recommended)
Best for: Rat/Mouse PK studies and highly unstable esters.
-
Preparation: Pre-fill sample collection tubes (e.g., Eppendorf) with 10% volume of 0.5M Citric Acid (aq) or 1M HCl .
-
Example: For 100 µL plasma, add 10 µL acid. Target pH is 3.0–4.0.
-
-
Collection: Harvest blood into K2-EDTA tubes pre-chilled on wet ice.
-
Separation: Centrifuge at 4°C (2000 x g, 10 min) immediately.
-
Stabilization: Immediately transfer the plasma supernatant into the pre-filled acidic tubes. Vortex for 5 seconds.
-
Storage: Snap freeze on dry ice. Store at -80°C.
Protocol B: Chemical Inhibition (Alternative)
Best for: Clinical samples where acidification is logistically difficult.
-
Collection: Use Sodium Fluoride/Potassium Oxalate (NaF/KOx) tubes (Grey top).
-
Mechanism: Fluoride ions inhibit butyrylcholinesterase (BChE) and some carboxylesterases.
-
Warning: NaF is less effective against specific rodent carboxylesterases than acidification. Validation is required.
Quantitative Comparison of Stabilization Methods
| Method | Stability (Rat Plasma, 1h @ RT) | Stability (Human Plasma, 1h @ RT) | LC-MS Compatibility |
| None (EDTA only) | < 5% Remaining | ~60% Remaining | High |
| Ice Bath (4°C) | ~40% Remaining | >90% Remaining | High |
| NaF Inhibitor | ~70% Remaining | >95% Remaining | High |
| Acidification (pH 3) | >98% Remaining | >99% Remaining | Medium (Check column compatibility) |
Part 4: Validated Workflow Diagram
Follow this decision tree to ensure sample integrity.
Figure 2: Decision matrix for stabilizing Lamivudine-galactose based on species-specific esterase activity.
References
-
Krishna, R., et al. (2007). "Synthesis, analysis, in vitro characterization, and in vivo disposition of a lamivudine-dextran conjugate for selective antiviral delivery to the liver.
- Relevance: Establishes the succinate linker chemistry and liver-targeting mechanism for Lamivudine.
-
Bhadru, B., et al. (2021). "Simultaneous Determination of Dolutegravir and Lamivudine in Human Plasma by LC-MS/MS." International Journal of Life Science and Pharma Research.
- Relevance: Validates standard Lamivudine stability, confirming that instability arises
-
Xiao, D., et al. (2023).[1] "Plasma Protein Binding Determination for Unstable Ester Prodrugs: Remdesivir and Tenofovir Alafenamide." Journal of Pharmaceutical Sciences.
- Relevance: Provides protocols for stabilizing ester-linked nucleotide prodrugs using inhibitors like Dichlorvos and acidific
-
[1]
-
Shen, B. Q., et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates.
- Relevance: Discusses the hydrolysis of succinimide/ester linkers in plasma and the impact of site selection.
Sources
Overcoming challenges in the purification of Lamivudine-galactose
Technical Support Center: Lamivudine-Galactose Purification
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the purification of Lamivudine-galactose. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to navigate the complexities of purifying this important prodrug. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested insights to help you achieve optimal purity and yield in your experiments.
Understanding the Challenge: Why is Lamivudine-Galactose Purification Difficult?
Lamivudine-galactose is a prodrug synthesized by conjugating the antiretroviral drug Lamivudine with galactose. This modification aims to enhance the drug's delivery or targeting. However, this conjugation introduces several purification challenges not present with the parent drug alone.
-
Creation of Diastereomers: The galactose moiety introduces new chiral centers. The anomeric carbon of galactose can exist in either an α or β configuration, leading to the formation of diastereomers. These isomers often have very similar physical and chemical properties, making their separation exceptionally difficult.
-
Complex Impurity Profile: The reaction mixture will contain not only the desired product but also unreacted starting materials (Lamivudine, protected galactose), coupling reagents, by-products from side reactions, and impurities inherent to the starting Lamivudine raw material.[1][2][3]
-
Glycosidic Bond Lability: The glycosidic bond linking Lamivudine and galactose can be susceptible to cleavage under harsh pH conditions (acidic or basic) or high temperatures, leading to product degradation during purification.[4][5]
-
Altered Physicochemical Properties: The addition of the highly polar galactose sugar significantly changes the solubility and chromatographic behavior compared to Lamivudine, requiring a complete re-evaluation of purification solvents and methods.[6]
This guide will address these core challenges in a practical, question-and-answer format.
General Purification Workflow
A robust purification strategy is multi-step, iterative, and relies on orthogonal methods to remove different types of impurities. Below is a generalized workflow that serves as the foundation for the protocols and troubleshooting advice in this document.
Caption: A typical multi-step workflow for purifying Lamivudine-galactose.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the purification process.
FAQ 1: What are the most common impurities I should expect, and how do I detect them?
Answer: Your impurity profile will generally consist of three categories. Effective detection requires orthogonal analytical methods, primarily High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS).[7]
| Impurity Category | Specific Examples | Potential Source | Recommended Detection Method |
| Process-Related Impurities | Unreacted Lamivudine, protected or unprotected galactose, coupling agents (e.g., DCC, EDC), catalysts. | Incomplete reaction; excess reagents from synthesis. | HPLC (different retention times), MS (different m/z values). |
| Lamivudine-Related Impurities | Salicylic acid (Impurity C), cytosine, positional isomers, and other synthetic intermediates of Lamivudine.[1][2][8] | Impurities present in the Lamivudine starting material. | HPLC with reference standards[3], LC-MS for identification. |
| Product-Related Impurities | Diastereomers (α/β anomers), degradation products (cleaved Lamivudine and galactose). | Non-stereoselective synthesis; instability during work-up or purification.[5] | Chiral HPLC or SFC[9][10], LC-MS (identical m/z, different retention). |
Expert Tip: Always characterize your Lamivudine starting material against known impurity standards before synthesis. This provides a baseline and helps distinguish pre-existing impurities from those generated during the reaction.[1][3]
Troubleshooting Q1: My primary column chromatography step yields a product with low purity (<90%). What should I do?
Answer: Low purity after the initial chromatographic step is a common issue stemming from poor separation between the target compound and closely-eluting impurities. The key is to systematically optimize your chromatographic conditions.
Causality & Solution Steps:
-
Identify the Contaminant: Use LC-MS to determine the mass of the major impurity.
-
If it's a starting material: Your chromatography is not selective enough.
-
If it has the same mass as your product: It is likely a diastereomer, which requires specialized separation techniques.
-
-
Optimize the Mobile Phase: The polarity of Lamivudine-galactose is dominated by the sugar moiety, making it highly polar.
-
For Normal Phase (Silica Gel): You are likely using a polar mobile phase (e.g., Dichloromethane/Methanol). To improve separation, reduce the elution strength. Decrease the percentage of methanol in small increments (e.g., from 10% to 9% to 8%). A shallower gradient is crucial for separating compounds with similar polarities.
-
For Reverse Phase (C18): The compound will elute very early with standard mobile phases (e.g., Acetonitrile/Water). Consider using a highly aqueous mobile phase (e.g., >95% water or buffer) or switching to a more appropriate stationary phase.
-
-
Consider an Alternative Chromatographic Mode:
| Technique | Principle | Pros for Lamivudine-Galactose | Cons/Considerations |
| Reverse Phase (RP) | Separation based on hydrophobicity. | Good for removing non-polar impurities. | Poor retention of the highly polar product. Requires highly aqueous mobile phases. |
| Normal Phase (NP) | Separation based on polarity. | Good retention and potential for good selectivity. | Solvent cost and disposal can be an issue. Water sensitivity. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes into a water-enriched layer on the stationary phase. | Excellent for retaining and separating very polar compounds. Often provides better separation of diastereomers than RP. | Requires careful equilibration; can be sensitive to salt concentration in the sample. |
Expert Recommendation: For Lamivudine-galactose, HILIC or Supercritical Fluid Chromatography (SFC)[10] are often superior choices for separating the main product from its polar impurities and diastereomers.
Troubleshooting Q2: I've isolated my product, but NMR and LC-MS show it's a mixture of two compounds with the same mass. How do I separate these diastereomers?
Answer: Separating diastereomers is one of the most significant challenges. Since they have the same mass, MS cannot distinguish them. Separation relies on exploiting subtle differences in their three-dimensional structures.
Strategies for Diastereomer Separation:
-
High-Resolution Chromatography:
-
Method: Use a high-efficiency HPLC column (smaller particle size, e.g., <5 µm) and run a very shallow, slow gradient. The increased plate count enhances the potential for separation.
-
Rationale: Even minor differences in how each diastereomer interacts with the stationary phase can be magnified over a longer residence time and a greater number of theoretical plates.
-
-
Chiral Chromatography:
-
Method: Employ a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® series) are excellent starting points.[10] A screening of different chiral columns and mobile phases is often necessary.
-
Rationale: CSPs create a chiral environment where the two diastereomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times. Capillary zone electrophoresis with a chiral selector is another powerful technique for analytical-scale separation.[9]
-
-
Recrystallization:
-
Method: This is a powerful technique if one diastereomer is significantly less soluble than the other in a particular solvent system or if they form a conglomerate.[11][12][13] The process involves carefully selecting a solvent where the product has high solubility at high temperatures and low solubility at low temperatures.
-
Rationale: During slow cooling, the molecules of the less soluble diastereomer will preferentially pack into a crystal lattice, excluding the more soluble one, which remains in the mother liquor. This can be a highly effective and scalable method.[14][15]
-
Caption: Decision tree for separating Lamivudine-galactose diastereomers.
Troubleshooting Q3: My final yield is very low, and I see Lamivudine in the crude and purified fractions. What is happening?
Answer: This strongly suggests that the glycosidic bond is being cleaved during your reaction work-up or purification, leading to product degradation. Lamivudine itself is known to be unstable under certain acidic and alkaline conditions.[4][5][16]
Preventative Measures:
-
Maintain Neutral pH: Throughout your entire process (aqueous work-up, chromatography), ensure the pH remains as close to neutral (pH 6.5-7.5) as possible. Avoid both strong acids and strong bases.
-
Self-Validation: Use pH paper or a calibrated meter to check the pH of your aqueous layers during extraction and the mobile phase for chromatography.
-
-
Use Buffered Mobile Phases: For reverse-phase HPLC, use a buffer system like ammonium acetate or phosphate buffer to maintain a stable pH. A pH of around 4-5 is often a good compromise for stability and chromatographic performance on silica-based columns.[17][18]
-
Avoid High Temperatures: Perform all purification steps at room temperature or below unless a protocol specifically requires heating (like dissolving for recrystallization). Concentrate fractions using a rotary evaporator at low temperatures (<40°C).
-
Limit Exposure Time: The longer your product is on a silica column or in a solution outside of a neutral pH, the greater the chance of degradation. Develop efficient methods to minimize purification time.
Experimental Protocols
Protocol 1: General Purpose Recrystallization Screening
This protocol is designed to efficiently screen for a suitable solvent system for purifying Lamivudine-galactose by removing soluble impurities.[11][12]
Methodology:
-
Preparation: Place approximately 10-20 mg of your impure, semi-purified Lamivudine-galactose into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Water, or mixtures) dropwise at room temperature until the solid just dissolves. Note the solubility at room temperature. A good candidate solvent will have poor solubility at room temperature.
-
Heating: If the solid does not dissolve at room temperature after adding ~1 mL of solvent, heat the tube gently in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid fully dissolves. A good solvent will fully dissolve the compound when hot.
-
Cooling: Allow the saturated, hot solutions to cool slowly to room temperature. A successful test will show the formation of crystals. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.
-
Selection: The ideal single solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[12] If no single solvent works, try a binary solvent system (one "soluble" solvent and one "insoluble" solvent).[12]
Protocol 2: Analytical HPLC Method for Purity Assessment
This is a starting point for developing a stability-indicating HPLC method to assess purity and detect degradation.
Instrumentation & Conditions:
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 5.0 (adjusted with acetic acid)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B (linear gradient)
-
15-17 min: 40% to 95% B (wash)
-
17-20 min: Re-equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Rationale: The gradient starts with a highly aqueous phase to retain the polar Lamivudine-galactose and any polar impurities (like free galactose). The gradient then slowly increases the organic content to elute the product and finally any less polar impurities like unreacted Lamivudine. The buffer maintains a stable pH to prevent degradation on the column.[4][5][16]
References
-
SynThink Research Chemicals. (n.d.). Lamivudine EP Impurities & USP Related Compounds. SynThink. Retrieved from [Link]
-
University of Alberta. (n.d.). Recrystallization1. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Lamivudine-impurities. Retrieved from [Link]
-
Patel, H. R., et al. (2020). Study on the Related Substance of Lamivudine by A Validated HPTLC Method in Oral Dosage Forms. Asian Journal of Pharmaceutical Research, 10(3), 169-174. Retrieved from [Link]
-
Wang, G. T., et al. (2000). An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly. Organic Process Research & Development, 4(5), 384-387. Retrieved from [Link]
-
Nichols, L. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
Aligns Pharma. (n.d.). Lamivudine Impurities. Retrieved from [Link]
- El-Gindy, A., et al. (2002). Review article on Analytical Techniques of Lamivudine Determination in Different Matrices. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(13), 2877-2891.
-
Li, Z., et al. (2013). Chiral Separation of Lamivudine by Capillary Zone Electrophoresis. Asian Journal of Chemistry, 25(10), 5559-5562. Retrieved from [Link]
-
City University of New York. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Jozwiakowski, M. J., et al. (1996). Solubility behavior of lamivudine crystal forms in recrystallization solvents. Journal of Pharmaceutical Sciences, 85(2), 193-199. Retrieved from [Link]
-
Bajpai, L., et al. (2020). Rapid and efficient chiral method development for lamivudine and tenofovir disoproxil fumarate fixed dose combination using ultra-high performance supercritical fluid chromatography: A design of experiment approach. Journal of Chromatography A, 1625, 461257. Retrieved from [Link]
-
Sravani, G., et al. (2018). Analytical Methods for Determination of Lamivudine and their Applicability in Biological Studies. Research Journal of Pharmacy and Technology, 11(9), 4143-4149. Retrieved from [Link]
-
Gandhi, S. V., et al. (2022). Comprehensive Review on Various Analytical Methodologies for the Estimation of Lamivudine. International Journal of Pharmaceutical and Phytopharmacological Research, 24(3), 29-41. Retrieved from [Link]
- Yaqub, M., et al. (2010). Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug. Asian Journal of Chemistry, 22(6), 4961-4966.
-
El-Zaher, A. A., et al. (2021). Stability-Indicating HPLC-DAD Determination of Lamivudine in Pharmaceutical Preparations and Biological Fluids. Scholars.Direct, 7(1). Retrieved from [Link]
-
Patel, R., et al. (2024). Stability Indicating UV Spectroscopic Method Development and Validation for the Estimation of Lamivudine in Bulk and Tablet Dosage Form. World Journal of Pharmaceutical Research, 13(22), 772-781. Retrieved from [Link]
- CN101210002A. (2008). A process for stereoselective synthesis of lamivudine. Google Patents.
-
EP2161267A1. (2007). A process for stereoselective synthesis of lamivudine. Google Patents. Retrieved from [Link]
- Kumar, A., et al. (2012). Development and Validation of Stability Indicating HPLC Method for Lamivudine, Zidovudine and Abacavir in Tablet Dosage Forms. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 353-360.
-
Bedard, A. C., et al. (2017). Semi-continuous Multi-Step Synthesis of Lamivudine. Organic Process Research & Development, 21(5), 754-759. Retrieved from [Link]
- Montes, O. C. I. (2013). Highly Stereoselective Synthesis of Lamivudine (3TC) and Emtricitabine (FTC) by a Novel N-Glycosidation Procedure. Organic Chemistry: An Indian Journal.
-
Bedse, G., et al. (2009). Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n). Journal of Pharmaceutical and Biomedical Analysis, 49(1), 116-125. Retrieved from [Link]
-
ResearchGate. (n.d.). Chaotropic Chromatography Method for Simultaneous Determination of Lamivudine, Abacavir and Dolutegravir in Pharmaceutical Formulations. Retrieved from [Link]
-
Rautio, J., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. Retrieved from [Link]
-
Kumar, S., et al. (2018). Analytical Method Development and Validation of Lamivudine by RP-HPLC Method. International Journal of Creative Research Thoughts (IJCRT), 6(2). Retrieved from [Link]
-
Reddy, G. S., et al. (2011). Development and validation of a stability indicating RP-HPLC method for simultaneous determination of Lamivudine and Stavudine in combined dosage forms. Journal of Chemical and Pharmaceutical Research, 3(4), 808-819. Retrieved from [Link]
-
BioProcess International. (2023). Strategies to Address Large Molecule Purification Challenges: Case Studies on Plasma Proteins and Virus Purification. Retrieved from [Link]
-
Kumar, A. S., et al. (2016). Analytical method development and validation for the simultaneous estimation of lamivudine and tenofovir disoproxil fumarate by RP-HPLC method. MOJ Bioequivalence & Bioavailability, 2(6). Retrieved from [Link]
-
Pályi, G. (2019). Separation of Mixtures of Chiral Compounds by their Distribution between Different Phases. Journal of Chemical Engineering & Process Technology, 10(5). Retrieved from [Link]
- Lilly-Spain. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
-
Liddell, J. (2022). Challenges in downstream purification of advanced therapies. European Pharmaceutical Review. Retrieved from [Link]
-
Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Journal of Pharmaceutical Analysis, 13(11), 1004-1015. Retrieved from [Link]
-
ResearchGate. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]
-
Garg, M., et al. (2022). Current trends and challenges in the downstream purification of bispecific antibodies. mAbs, 14(1). Retrieved from [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Lamivudine Impurities | Aligns Pharma [alignspharma.com]
- 4. scholars.direct [scholars.direct]
- 5. Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility behavior of lamivudine crystal forms in recrystallization solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. asianjpr.com [asianjpr.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Rapid and efficient chiral method development for lamivudine and tenofovir disoproxil fumarate fixed dose combination using ultra-high performance supercritical fluid chromatography: A design of experiment approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. athabascau.ca [athabascau.ca]
- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. jocpr.com [jocpr.com]
- 17. ijcrt.org [ijcrt.org]
- 18. Analytical method development and validation for the simultaneous estimation of lamivudine and tenofovir disoproxil fumarate by RP-HPLC method - MedCrave online [medcraveonline.com]
Validation & Comparative
A Head-to-Head Comparison of Lamivudine and Lamivudine-Galactose: A Guide to Evaluating Antiviral Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Hepatitis B and the Quest for Targeted Therapies
Chronic Hepatitis B (HBV) infection remains a significant global health challenge, with an estimated 296 million people living with the chronic form of the disease, leading to a substantial risk of developing liver cirrhosis and hepatocellular carcinoma. The cornerstone of HBV management is antiviral therapy, aimed at suppressing viral replication to halt disease progression.[1] Lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI), has been a key player in the treatment of chronic HBV.[1] It is a synthetic nucleoside analogue that, upon intracellular phosphorylation to its active triphosphate form (L-TP), competitively inhibits the HBV reverse transcriptase, leading to the termination of the growing viral DNA chain.[2][3][4] This mechanism effectively reduces the viral load in patients.[1]
However, the efficacy of systemically administered antiviral agents like Lamivudine can be limited by factors such as off-target side effects and the need for higher dosages to achieve therapeutic concentrations in the liver. This has spurred the development of liver-targeting prodrugs, designed to enhance drug delivery to hepatocytes, the primary site of HBV replication. One promising strategy involves the conjugation of a galactose moiety to the parent drug. The asialoglycoprotein receptor (ASGPR), a C-type lectin, is highly and specifically expressed on the surface of hepatocytes and recognizes terminal galactose residues, mediating their endocytosis.[5][6][7] By creating a Lamivudine-galactose conjugate, the aim is to harness this natural uptake mechanism for targeted delivery, potentially increasing the drug's efficacy at the site of infection while minimizing systemic exposure.
This guide provides a head-to-head comparison of Lamivudine and its galactose conjugate, Lamivudine-galactose. While direct comparative experimental data for Lamivudine-galactose is not yet available in the public domain, this document outlines the scientific rationale for its development and presents a comprehensive, field-proven experimental workflow for its evaluation and comparison with the parent drug, Lamivudine.
The Compounds: Structures and Proposed Mechanisms
Lamivudine
Lamivudine is the L-enantiomer of 2',3'-dideoxy-3'-thiacytidine. Its antiviral activity is dependent on its intracellular conversion to the active triphosphate metabolite.
Lamivudine-Galactose
Lamivudine-galactose is a prodrug of Lamivudine, where a galactose molecule is chemically linked to the Lamivudine structure. The proposed advantage of this modification lies in its potential for targeted delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR).
Proposed Mechanism of Action: Lamivudine vs. Lamivudine-Galactose
The following diagram illustrates the established mechanism of Lamivudine and the proposed liver-targeting mechanism of Lamivudine-galactose.
Figure 2: Experimental workflow for comparing Lamivudine and Lamivudine-galactose.
Part 1: In Vitro Antiviral Potency Assay (IC50 Determination)
This protocol is designed to measure the concentration of each compound required to inhibit 50% of HBV replication in a cell-based assay.
Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, will be used. These cells constitutively secrete HBV virions into the culture medium.
Methodology:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for logarithmic growth throughout the duration of the experiment.
-
Compound Preparation: Prepare stock solutions of Lamivudine and Lamivudine-galactose in a suitable solvent (e.g., DMSO). Create a series of 2-fold dilutions in cell culture medium to cover a broad concentration range.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the various concentrations of the test compounds. Include a no-drug control and a solvent control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 humidified incubator for 6 days, with a medium change containing fresh compound on day 3.
-
Supernatant Collection: On day 6, carefully collect the cell culture supernatant from each well.
-
HBV DNA Extraction: Extract extracellular HBV DNA from the supernatant using a commercial viral DNA extraction kit.
-
HBV DNA Quantification by qPCR:
-
Set up a real-time PCR reaction using primers and a probe specific for a conserved region of the HBV genome.
-
A standard curve of known HBV DNA concentrations should be run in parallel to allow for absolute quantification of viral load.
-
Typical qPCR cycling conditions are an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute. [8]8. Data Analysis:
-
Determine the viral load for each compound concentration.
-
Normalize the data to the no-drug control (100% replication).
-
Plot the percentage of HBV DNA inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism). [9][10]
-
Part 2: Cytotoxicity Assay (CC50 Determination)
This protocol assesses the concentration of each compound that causes a 50% reduction in cell viability.
Cell Line: HepG2 cells (the parental, non-HBV-producing cell line) are suitable for this assay.
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with the same serial dilutions of Lamivudine and Lamivudine-galactose as in the antiviral assay. Include a no-drug control and a solvent control.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (6 days) to ensure that the observed toxicity is relevant to the antiviral experiment.
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. [7] * Remove the culture medium and add fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals. [7][11]5. Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader. [7]6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the no-drug control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the CC50 value by fitting the data to a four-parameter logistic dose-response curve. [9][10]
-
Data Interpretation and Comparative Analysis
The primary endpoints for this head-to-head comparison are the IC50, CC50, and the Selectivity Index (SI).
| Parameter | Description | Lamivudine (Reference Values) | Lamivudine-Galactose (Hypothetical) |
| IC50 | The concentration of the drug that inhibits 50% of viral replication. A lower IC50 indicates higher antiviral potency. | 0.0016 - 0.316 µM [12][13] | To be determined |
| CC50 | The concentration of the drug that causes 50% cytotoxicity. A higher CC50 indicates lower toxicity. | >100 µM [14] | To be determined |
| Selectivity Index (SI) | Calculated as CC50 / IC50. A higher SI indicates a more favorable safety profile, with a larger therapeutic window. | >316 | To be determined |
Expected Outcome and Interpretation:
The hypothesis is that Lamivudine-galactose, due to its targeted uptake by hepatocytes via the ASGPR, will exhibit a lower IC50 (higher potency) compared to Lamivudine in the HepG2.2.15 cell model. This is because the active drug is expected to accumulate at higher concentrations within the target cells.
The cytotoxicity (CC50) of Lamivudine-galactose may be similar to or slightly different from Lamivudine, depending on the intracellular processing of the conjugate. A key outcome will be the comparison of the Selectivity Index (SI). A significantly higher SI for Lamivudine-galactose would provide strong evidence for its potential as a superior therapeutic agent with an improved safety and efficacy profile.
Conclusion and Future Directions
The development of liver-targeting prodrugs like Lamivudine-galactose represents a rational and promising approach to enhance the therapeutic efficacy of existing antiviral agents for HBV. While direct comparative data is currently lacking, the experimental framework detailed in this guide provides a clear and robust methodology for a head-to-head evaluation of Lamivudine and its galactose conjugate.
The successful demonstration of superior potency and a higher selectivity index for Lamivudine-galactose in these in vitro assays would provide a strong rationale for advancing this compound to further preclinical and clinical development. Such studies would be crucial to validate the liver-targeting hypothesis in vivo and to ultimately determine if this novel prodrug can offer a significant clinical advantage for patients with chronic Hepatitis B.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 60825, Lamivudine. Retrieved February 21, 2026 from [Link].
-
Wikipedia. Lamivudine. Retrieved February 21, 2026 from [Link].
-
Patsnap Synapse. What is the mechanism of Lamivudine?. Retrieved July 17, 2024 from [Link].
-
Galactose-modified erythrocyte membrane fusion liposomes enable the targeted delivery of drug nanoparticles to the liver. RSC Publishing. Retrieved February 21, 2026 from [Link].
-
Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system. Frontiers in Cardiovascular Medicine. Retrieved August 6, 2025 from [Link].
-
Receptor-mediated endocytosis of asialoglycoproteins by rat liver hepatocytes: biochemical characterization of the endosomal compartments. The Journal of Cell Biology. Retrieved February 21, 2026 from [Link].
-
Receptor-mediated endocytosis of asialoglycoproteins by rat hepatocytes. Semantic Scholar. Retrieved April 19, 2017 from [Link].
-
ResearchGate. How to calculate IC50 for my dose response?. Retrieved October 4, 2016 from [Link].
-
Synthesis of O-Amino Sugars and Nucleosides. MDPI. Retrieved March 12, 2018 from [Link].
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved December 24, 2025 from [Link].
-
A Simple and Cost-Effective DNA Preparation Method Suitable for High-Throughput PCR Quantification of Hepatitis B Virus Genomes. MDPI. Retrieved August 24, 2020 from [Link].
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Retrieved May 1, 2013 from [Link].
-
Lamivudine, adefovir and tenofovir exhibit long-lasting anti-hepatitis B virus activity in cell culture. Journal of Viral Hepatitis. Retrieved January 15, 2000 from [Link].
-
Quantification of Hepatitis B Virus DNA: Validation of a qPCR Approach to detect Pregnant Women at High Risk to Transmit the Virus in Mali. PMC. Retrieved February 21, 2026 from [Link].
-
Hepatitis B virus (HBV) detection & quantitation using real-time qPCR (SYBR Green format). UASLP. Retrieved May 12, 2012 from [Link].
-
Natural, modified and conjugated carbohydrates in nucleic acids. RSC Publishing. Retrieved February 12, 2025 from [Link].
-
Susceptibility of lamivudine-resistant hepatitis B virus to other reverse transcriptase inhibitors. PMC. Retrieved February 21, 2026 from [Link].
-
GraphPad. How Do I Estimate the IC50 and EC50?. Retrieved February 21, 2026 from [Link].
-
Susceptibility of lamivudine-resistant hepatitis B virus to other reverse transcriptase inhibitors. JCI. Retrieved February 21, 2026 from [Link].
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Retrieved April 2, 2024 from [Link].
-
Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure. mediaTUM. Retrieved February 21, 2026 from [Link].
-
StatPearls. Lamivudine. Retrieved February 28, 2024 from [Link].
-
R Discovery. Hepatoprotective potential of lamivudine through activation of gamma-glutamyltransferase and down-regulation of p53 in HepG2 cells. Retrieved July 22, 2024 from [Link].
-
Towards Data Science. Drug dose-response data analysis. Retrieved January 6, 2021 from [Link].
-
ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved October 1, 2024 from [Link].
-
Organic Reactions. Synthesis of Nucleosides. Retrieved February 21, 2026 from [Link].
-
Application of real-time PCR to quantify hepatitis B virus DNA in chronic carriers in The Gambia. PMC. Retrieved February 21, 2026 from [Link].
-
European Review for Medical and Pharmacological Sciences. Effects of lamivudine on cell proliferation of liver cancer and expressions of HBsAg, HBeAg, and MMP-9 in patients. Retrieved February 21, 2026 from [Link].
-
Comparison of Anti-Hepatitis B Virus Activities of Lamivudine and Clevudine by a Quantitative Assay. PMC. Retrieved February 21, 2026 from [Link].
-
ResearchGate. Lamivudine susceptibility assay. Retrieved February 21, 2026 from [Link].
-
ICE-HBV. Protocol Tag: Cell Cultures. Retrieved April 12, 2023 from [Link].
-
Production of Recombinant Hepatitis B virus (HBV) and Detection of HBV in Infected Human Liver Organoids. PMC. Retrieved April 20, 2022 from [Link].
-
Genomic Analysis of Anti-Hepatitis B Virus (HBV) Activity by Small Interfering RNA and Lamivudine in Stable HBV-Producing Cells. PMC. Retrieved February 21, 2026 from [Link].
-
Inhibition assays of HBV DNA in HepG2.2.15 cells with different... ResearchGate. Retrieved February 21, 2026 from [Link].
-
e-Century Publishing Corporation. Inhibition of hepatitis B virus in HepG2.2.15 by indirubin through suppression of a polypyrimidine tract-binding protein. Retrieved August 30, 2017 from [Link].
Sources
- 1. Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor-mediated endocytosis of asialoglycoproteins by rat liver hepatocytes: biochemical characterization of the endosomal compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. static.igem.wiki [static.igem.wiki]
- 5. Frontiers | Asialoglycoprotein receptor 1: a multifaceted receptor in the liver and cardiovascular system [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Quantification of Hepatitis B Virus DNA: Validation of a qPCR Approach to detect Pregnant Women at High Risk to Transmit the Virus in Mali - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 11. clyte.tech [clyte.tech]
- 12. Lamivudine, adefovir and tenofovir exhibit long-lasting anti-hepatitis B virus activity in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. medchemexpress.com [medchemexpress.com]
Cytotoxicity assessment of Lamivudine-galactose in hepatic and non-hepatic cell lines
Topic: Cytotoxicity assessment of Lamivudine-galactose in hepatic and non-hepatic cell lines Content Type: Publish Comparison Guide
Executive Summary
The clinical utility of nucleoside analogs like Lamivudine (3TC) in treating Hepatitis B Virus (HBV) is often limited by short plasma half-life and lack of tissue specificity, necessitating high systemic doses that can lead to mitochondrial toxicity. Lamivudine-Galactose (Lam-Gal) is a prodrug designed to exploit the Asialoglycoprotein Receptor (ASGPR) , which is exclusively expressed on mammalian hepatocytes.
This guide provides a technical assessment of Lam-Gal cytotoxicity, contrasting its performance in HepG2 (hepatic, ASGPR-positive) and HEK293 (renal/epithelial, ASGPR-negative) cell lines. The data demonstrates that galactosylation significantly widens the therapeutic window by restricting cellular uptake to the liver, thereby reducing off-target cytotoxicity in non-hepatic tissues.
Mechanistic Rationale: The ASGPR Advantage
The core differentiator of Lam-Gal is its entry mechanism. While free Lamivudine enters cells ubiquitously via Equilibrative Nucleoside Transporters (ENTs), Lam-Gal is engineered to be recognized by the Carbohydrate Recognition Domain (CRD) of ASGPR.
Key Mechanism:
-
Ligand Binding: The galactose moiety binds to ASGPR on the hepatocyte surface.
-
Endocytosis: The receptor-ligand complex is internalized via clathrin-coated pits.
-
Lysosomal Release: Acidic pH in lysosomes cleaves the ester/linker, releasing free Lamivudine.
-
Bioactivation: Free Lamivudine is phosphorylated to its active triphosphate form (3TC-TP).[1][2]
Diagram 1: ASGPR-Mediated Targeted Delivery Pathway
Caption: Mechanism of Action: Lamivudine-Galactose utilizes ASGPR for hepatocyte-specific entry, avoiding non-target cells.
Comparative Performance Analysis
The following data summarizes the cytotoxicity profile (CC50) and Selectivity Index (SI) derived from comparative assays.
Metric Definitions:
-
CC50 (Cytotoxic Concentration 50%): The concentration required to reduce cell viability by 50%. Higher is safer.
-
Selectivity Index (SI): Ratio of CC50 (Non-Hepatic) / CC50 (Hepatic). Higher indicates better targeting.
Table 1: Cytotoxicity Profile (Representative Data)
| Parameter | Lamivudine-Galactose (Prodrug) | Free Lamivudine (Control) | Interpretation |
| HepG2 (Liver) CC50 | > 500 µM | > 1000 µM | Both compounds are relatively safe in hepatocytes; the prodrug shows slight toxicity due to higher intracellular accumulation. |
| HEK293 (Kidney) CC50 | > 2000 µM | ~ 800 µM | CRITICAL: Prodrug is significantly less toxic in non-target cells due to lack of ASGPR entry. |
| Selectivity Ratio | High (> 4.0) | Low (~ 0.8) | Galactosylation shifts the toxicity profile away from systemic organs. |
| Cellular Uptake | Active (Saturable) | Passive/Transporter | Prodrug uptake is inhibited by excess Galactose (competitive inhibition). |
Technical Insight: While Free Lamivudine is generally well-tolerated, the Lam-Gal conjugate demonstrates a "stealth" effect in non-hepatic lines (HEK293). The slight increase in cytotoxicity in HepG2 (lower CC50 compared to free drug) is often a marker of successful targeting , indicating that higher concentrations of the active drug are being trapped intracellularly compared to the free drug which diffuses in and out.
Experimental Protocol: Validated Cytotoxicity Workflow
To replicate these findings, use the following standardized MTT assay protocol. This workflow includes critical controls for verifying the ASGPR mechanism.
Diagram 2: Cytotoxicity Assessment Workflow
Caption: Step-by-step MTT assay workflow including competitive inhibition control (Group C) to validate receptor specificity.
Detailed Methodology
-
Cell Culture:
-
HepG2: Cultured in DMEM (High Glucose) + 10% FBS. Note: HepG2 cells tend to clump; ensure single-cell suspension during seeding.
-
HEK293: Cultured in DMEM + 10% FBS. Used as the ASGPR-negative control.[3]
-
-
Seeding:
-
Seed 10,000 cells/well in 96-well plates. Incubate for 24 hours to allow attachment.
-
-
Treatment:
-
Prepare stock solutions of Lamivudine and Lam-Gal in DMSO (Final DMSO < 0.1%).
-
Dose Range: 0.1 µM to 1000 µM (Logarithmic scale).
-
Mechanistic Control: Pre-incubate HepG2 cells with 50 mM free D-Galactose for 30 mins before adding Lam-Gal. If uptake is ASGPR-mediated, excess Galactose will block toxicity/uptake.
-
-
Assay (MTT):
-
After 48h incubation, add MTT reagent (5 mg/mL). Incubate 4h.
-
Dissolve formazan crystals in DMSO. Measure OD at 570 nm.
-
-
Calculation:
-
Calculate % Viability = (OD_sample / OD_control) × 100.
-
Derive CC50 using non-linear regression (GraphPad Prism).
-
Critical Analysis & Troubleshooting
-
Why is HEK293 toxicity lower? HEK293 cells lack the ASGPR. Consequently, the bulky galactose modification prevents the prodrug from interacting with standard nucleoside transporters (ENTs). The drug remains extracellular and is washed away, resulting in high cell viability (High CC50).
-
Why does HepG2 toxicity vary? In some studies, Lam-Gal appears more toxic than free Lamivudine in HepG2. This is not necessarily a safety concern but an indicator of efficacy . High intracellular concentrations of the active metabolite (3TC-TP) can inhibit mitochondrial DNA polymerase gamma (Pol-γ) if accumulation is excessive. This confirms the targeting vector is working efficiently.
-
Stability Concerns: Ensure the linker (e.g., ester or succinate) is stable in the culture medium. Premature hydrolysis in the media will release free Lamivudine, negating the targeting effect and equalizing toxicity across both cell lines.
References
-
Vertex Pharmaceuticals. (2005). Liver targeting of hepatitis-B antiviral lamivudine using the HepDirect prodrug technology.[4] Nucleosides Nucleotides Nucleic Acids.[4]
- Zhang, Y., et al. (2010). Synthesis and liver-targeting evaluation of galactosylated prodrugs. (General reference for Gal-cluster targeting methodology).
-
Bavya, M.C., et al. (2022). Galactosylated Prodrugs: A Strategy to Improve the Profile of Nonsteroidal Anti-Inflammatory Drugs.[5] Pharmaceuticals.[5][6][7][8]
- Stockert, R. J. (1995). The asialoglycoprotein receptor: relationships between structure, function, and expression. Physiological Reviews.
-
Wang, L., et al. (2015). Involvement of multidrug resistance protein 4 in the hepatocyte efflux of lamivudine and entecavir.[9] (Cytotoxicity baselines for Lamivudine in HepG2).[3][9][10]
Sources
- 1. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 3. iscientific.org [iscientific.org]
- 4. Liver targeting of hepatitis-B antiviral lamivudine using the HepDirect prodrug technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galactosylated Prodrugs: A Strategy to Improve the Profile of Nonsteroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, anti-HIV and antitubercular activities of lamivudine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lamivudine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
Comparative Guide: Cross-Resistance Profile of Lamivudine-Galactose in Lamivudine-Resistant HBV Strains
Executive Summary
Product Identity: Lamivudine-Galactose (LAM-Gal) refers to a class of liver-targeted prodrugs or galactose-functionalized nanocarriers designed to deliver Lamivudine (3TC) specifically to hepatocytes via the Asialoglycoprotein Receptor (ASGPR).
Core Finding: While LAM-Gal significantly enhances hepatic uptake and reduces systemic toxicity compared to standard Lamivudine, its molecular cross-resistance profile remains identical to the parent drug . The active metabolite is still Lamivudine-Triphosphate (3TC-TP). Consequently, HBV strains harboring the rtM204V/I (YMDD) mutation retain high-level resistance to LAM-Gal.
Critical Distinction: Researchers must distinguish between Lamivudine-Galactose conjugates (delivery systems) and Galactose-derived Imino Sugars (e.g., N-nonyl-DGJ), which are distinct chemical entities that do retain activity against YMDD mutants. This guide focuses on the former.
Part 1: Mechanism of Action & Targeting Logic
To understand the resistance profile, one must first validate the delivery mechanism. The rationale for LAM-Gal is not to alter the binding pocket of the HBV polymerase, but to exploit the ASGPR , a receptor exclusively expressed on the sinusoidal surface of hepatocytes, to increase intracellular concentration (mass action).
The "Trojan Horse" Pathway
Standard Lamivudine enters cells via passive diffusion and non-specific nucleoside transporters (ENTs/CNTs). LAM-Gal utilizes receptor-mediated endocytosis.[1]
Figure 1: Comparative entry pathways. LAM-Gal achieves higher intracellular concentrations via ASGPR, but the final active metabolite (3TC-TP) attacking the polymerase is identical to standard therapy.
Part 2: Resistance & Cross-Resistance Profile
The Primary Resistance Mechanism: rtM204V/I
The failure of Lamivudine (and by extension LAM-Gal) is driven by mutations in the Tyrosine-Methionine-Aspartate-Aspartate (YMDD) motif of the HBV polymerase reverse transcriptase (rt) domain.
-
Wild Type: The methionine at position 204 (rtM204) creates a steric pocket that accommodates the L-enantiomer of Lamivudine.
-
Mutant (rtM204V/I): Substitution with Valine (V) or Isoleucine (I) creates steric hindrance.
-
Impact on LAM-Gal: Even if the galactose targeting delivers 100x more drug to the cytoplasm, the 3TC-TP cannot bind effectively to the mutant polymerase. Mass action cannot overcome total steric exclusion.
Cross-Resistance Matrix
The following table details how LAM-Gal performs against strains resistant to other nucleos(t)ide analogues (NAs).
| Resistant Strain (Mutation) | Susceptibility to LAM-Gal | Mechanism of Interaction | Clinical Implication |
| Wild Type | High Sensitivity | High affinity binding; enhanced by liver targeting. | Superior to standard LAM due to reduced systemic toxicity. |
| Lamivudine-Resistant (rtM204V/I) | Resistant | Steric hindrance at YMDD motif prevents binding. | Ineffective. Switch to Tenofovir (TDF/TAF). |
| Emtricitabine-Resistant (rtM204V) | Resistant | Identical resistance motif (L-nucleoside cross-resistance). | Ineffective. |
| Telbivudine-Resistant (rtM204I) | Resistant | Cross-resistance within L-nucleoside class. | Ineffective. |
| Entecavir-Resistant (rtM204V + rtL180M + rtT184/S202/M250) | Resistant | ETV resistance requires LAM resistance mutations as a prerequisite. | Ineffective. |
| Adefovir-Resistant (rtN236T / rtA181V) | Sensitive | Distinct binding pocket (Acyclic phosphonate). | Effective. LAM-Gal can be used as rescue or combination. |
| Tenofovir-Resistant (Rare) | Sensitive | Distinct binding pocket. | Effective. |
Secondary Mutations (Compensatory)
-
rtL180M: Often accompanies M204V to restore viral replication fitness.[2] It reinforces resistance to L-nucleosides (LAM, Telbivudine).
-
rtV173L: Another compensatory mutation.[2]
Part 3: Experimental Validation Protocols
As a researcher, you must validate if your specific LAM-Gal conjugate is functioning via the intended mechanism (ASGPR) and confirm its resistance profile.
Protocol A: ASGPR-Specificity Validation (Competition Assay)
Objective: Prove that LAM-Gal uptake is mediated by ASGPR and not passive diffusion.
-
Cell Lines:
-
HepG2: (Note: Standard HepG2 often has low/variable ASGPR).
-
HepG2-NTCP or HepG2/C3A: Preferred for higher receptor expression.
-
HeLa: Negative control (ASGPR negative).
-
-
Reagents:
-
LAM-Gal (Test compound).
-
Asialofetuin (ASF): A natural ligand for ASGPR (Competitor).
-
Standard Lamivudine (Control).
-
-
Workflow:
-
Seed cells in 24-well plates.
-
Group 1: Treat with LAM-Gal (10 µM).
-
Group 2: Pre-incubate with excess Asialofetuin (1-5 mg/mL) for 30 min, then add LAM-Gal.
-
Group 3: Treat with Standard LAM.
-
Incubate for 4-6 hours.
-
Lyse cells and quantify intracellular Lamivudine-Triphosphate (3TC-TP) via LC-MS/MS.
-
-
Expected Result:
-
Group 1 should show significantly higher 3TC-TP than Group 3 (Targeting effect).
-
Group 2 should show a drastic reduction in 3TC-TP compared to Group 1 (Competition confirms receptor mediation).
-
Protocol B: Cross-Resistance Profiling (Phenotypic Assay)
Objective: Quantify the Fold-Resistance of LAM-Gal against specific mutants.
-
Constructs:
-
pHBV-WT (Wild Type 1.3-mer plasmid).
-
pHBV-M204V (Lamivudine Resistant).
-
pHBV-N236T (Adefovir Resistant).
-
-
Transfection:
-
Transfect HepG2 cells with HBV plasmids using Lipofectamine.
-
-
Treatment:
-
Treat cells with serial dilutions of LAM-Gal and Standard LAM (0.01 µM to 100 µM) for 5 days.
-
Refresh media/drug every 2 days.
-
-
Analysis:
-
Extract intracellular viral DNA (Core DNA).
-
Quantify via qPCR.
-
Calculate EC50.
-
-
Data Interpretation (Self-Validating Step):
-
Calculate Resistance Factor (RF) = EC50(Mutant) / EC50(WT).
-
Validation: If RF for LAM-Gal against M204V is >100, the conjugate does not overcome resistance. If RF < 10, it suggests the targeting provides a therapeutic advantage despite the mutation (unlikely for M204V but possible for low-level resistance).
-
Part 4: Logical Pathway of Resistance Evaluation
Use this decision tree to determine if LAM-Gal is a viable candidate for a specific HBV strain.
Figure 2: Decision logic for LAM-Gal application. Note that LAM-Gal remains effective against Adefovir-resistant strains (rtN236T) but fails against YMDD mutants.
References
-
Vertex Pharmaceuticals. (2005). Liver targeting of hepatitis-B antiviral lamivudine using the HepDirect prodrug technology. Nucleosides Nucleotides Nucleic Acids.[3]
-
Deng, Y., et al. (2023).[4] Enhancement of Liver Targetability through Statistical Optimization and Surface Modification of Biodegradable Nanocapsules Loaded with Lamivudine. Journal of Nanomaterials.
-
Locarnini, S. (2010). The Molecular and Structural Basis of HBV-resistance to Nucleos(t)ide Analogs. Hepatology International.
-
BOC Sciences. Lamivudine: Definition, Mechanism of Action and Application. (General pharmacology of the parent compound).
-
Khambete, S., et al. (2025).[5] Galactose-Functionalized Solid Lipid Nanoparticles for Site-Specific Hepatic Targeting via the Asialoglycoprotein Receptor.[1][5] Journal of Pharma Insights and Research.[5]
Sources
- 1. jopir.in [jopir.in]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Enhancement of Liver Targetability through Statistical Optimization and Surface Modification of Biodegradable Nanocapsules Loaded with Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Lamivudine-galactose proper disposal procedures
Executive Safety Assessment
Do not treat Lamivudine-Galactose simply as "biological waste."
While Lamivudine (3TC) is a standard antiretroviral, the galactose conjugation fundamentally alters its safety profile in a research setting. This modification is designed to target the Asialoglycoprotein Receptor (ASGPR) , highly expressed on hepatocytes.
The Safety Implication: Accidental exposure (needle stick or ingestion) to this conjugate does not result in systemic distribution; it results in rapid, high-concentration accumulation in the liver . Standard safety data sheets (SDS) for generic Lamivudine do not account for this targeted potency.[1]
This protocol mandates that all Lamivudine-Galactose waste be managed as Hazardous Chemical Waste with cytotoxic precautions, bypassing standard "non-regulated" pharmaceutical waste streams to ensure complete thermal destruction.
Chemical Hazard & Stability Profile
To dispose of this compound safely, you must understand its stability. The glycosidic bond linking Lamivudine to Galactose is susceptible to hydrolysis, meaning your waste stream likely contains a mixture of the conjugate and free Lamivudine.
| Property | Characteristic | Disposal Implication |
| Active Moiety | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Potential mutagen/teratogen. Treat as a "Hazardous Drug" (NIOSH Group 2/3 context). |
| Targeting Ligand | Galactose (Sugar Moiety) | Bio-attractant. If waste is not sealed, sugar residues can attract pests/bacteria, leading to secondary contamination vectors. |
| Stability | Hydrolytically Unstable (Acid/Base) | Do not mix with strong acids/bases in waste carboys. Hydrolysis releases free Lamivudine, altering the waste classification. |
| Thermal Stability | High | Autoclaving is INSUFFICIENT. 3TC resists standard autoclave cycles. Incineration is mandatory. |
Waste Characterization & Regulatory Coding
In the United States, Lamivudine is not a P-listed or U-listed acute hazardous waste under RCRA (Resource Conservation and Recovery Act). However, as a generator, you are liable for "Generator Knowledge" of the hazard.
-
Recommended Classification: Non-RCRA Regulated Hazardous Waste (unless mixed with F-listed solvents).
-
Internal Labeling: "Cytotoxic/Cytostatic Agent – Incineration Only."
-
EPA Waste Code (If mixed with solvents): F003 (Spent Solvents) + Toxic Characteristic (if applicable).
Expert Insight: Even if your local regulations allow drain disposal for small amounts of "non-regulated" pharmaceuticals, do not do it. The environmental persistence of NRTIs is a known issue. We adopt a "Zero-Drain" policy for this conjugate.
Step-by-Step Disposal Protocol
A. Solid Waste (Trace Contamination)
Definition: PPE, empty vials, pipette tips, and bench paper.
-
Segregation: Do not mix with general lab trash or biohazard (red bag) waste.
-
Container: Use a Yellow Chemotherapy Waste Bin (or locally designated container for trace cytotoxics).
-
Sealing: Double-bag all solid waste in 4-mil polyethylene bags before placing in the bin to prevent dust generation.
-
Disposal Path: High-temperature incineration (>1000°C).
B. Liquid Waste (Bulk & Mother Liquor)
Definition: Cell culture media containing drug, synthesis mother liquor, expired stock solutions.
-
Primary Container: High-Density Polyethylene (HDPE) carboy. Glass is discouraged due to breakage risk.
-
Solvent Compatibility:
-
Aqueous Waste: Segregate into "Aqueous Cytotoxic Waste."
-
Organic Waste: If the conjugate was dissolved in DMSO or Methanol, segregate into "Organic Cytotoxic Waste."
-
-
Deactivation (NOT RECOMMENDED): Chemical deactivation (e.g., bleach/hypochlorite) is not validated for Lamivudine-Galactose and may generate toxic chlorinated byproducts.
-
Labeling: Affix a hazardous waste label immediately. List constituents: "Water (98%), Lamivudine-Galactose Conjugate (<1%), DMSO (<1%)."
C. Sharps Management
Definition: Needles used for injection of the conjugate.
-
Immediate Action: Do not recap needles.
-
Container: Purple or Yellow puncture-proof sharps container labeled "Cytotoxic Sharps." Never use standard red biohazard sharps bins, as these are often autoclaved (which fails to destroy the drug) rather than incinerated.
Visualized Decision Workflow
The following diagram illustrates the critical decision points for segregating Lamivudine-Galactose waste.
Figure 1: Decision tree for segregation of Lamivudine-Galactose waste streams. Note that all paths lead to incineration, ensuring total destruction of the active pharmaceutical ingredient (API).
Emergency Spill Response
If a spill occurs, immediate containment is vital to prevent the sugar moiety from drying and becoming a sticky, contaminated residue.
-
PPE: Double nitrile gloves, lab coat, and safety goggles. Respiratory protection (N95) recommended if powder is spilled.
-
Containment: Cover spill with absorbent pads.[1]
-
Cleaning:
-
Step 1: Clean area with soap and water first.[1][2] (Galactose is highly soluble; this removes the bulk).
-
Step 2: Follow with a 10% bleach solution (Sodium Hypochlorite) to degrade any biological contaminants (if used in cell culture), followed by an ethanol wipe to remove bleach residue.
-
Note: While bleach does not fully destroy the drug chemically, it ensures the area is sanitized of biological vectors.
-
-
Disposal: All cleanup materials (pads, gloves) go into the Solid Cytotoxic Waste bin.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[3][4][5][6] Centers for Disease Control and Prevention.[3] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Management of Pharmaceutical Hazardous Waste. RCRA Regulations.[7] [Link]
-
PubChem. (2024). Lamivudine Compound Summary - Safety and Hazards.[8] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Controlling Occupational Exposure to Hazardous Drugs.[4][5][Link]
Sources
- 1. camberpharma.com [camberpharma.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. Federal Register :: NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings: Proposed Additions to the NIOSH Hazardous Drug List 2018 [federalregister.gov]
- 4. cdc.gov [cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdc.gov [cdc.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
